5-cyclopropyl-1H-pyrazole-3-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZJBNBSMCKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588672 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395653-63-1 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
This guide provides a comprehensive overview of the synthesis and characterization of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. The carbohydrazide functional group serves as a versatile synthon for the construction of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Cyclopropyl Pyrazole Carbohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The unique electronic and steric properties of the cyclopropyl group often impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When appended to the pyrazole ring, it can influence the molecule's conformation and interactions with target proteins.
The carbohydrazide moiety is a key functional group that can be readily transformed into various other heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, or used to form Schiff bases and other derivatives. This versatility makes this compound a valuable building block in the synthesis of novel therapeutic agents.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic approach to this compound (I) involves the hydrazinolysis of the corresponding ethyl ester, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (II). This ester can be synthesized via a classical Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the key intermediate is a β-ketoester bearing a cyclopropyl group.
References
Initial In Vitro Evaluation of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide: A Technical Guide
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1] The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these compounds, acting as a crucial pharmacophoric group.[1] This guide outlines a comprehensive initial in vitro evaluation strategy for the novel compound, 5-cyclopropyl-1H-pyrazole-3-carbohydrazide. The presence of the cyclopropyl group is of particular interest, as this substituent can enhance metabolic stability and binding affinity to biological targets.
This document provides a structured, yet flexible, framework for the preliminary assessment of this compound's biological potential. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[2] The protocols and rationale described herein are designed to establish a foundational understanding of the compound's cytotoxicity, and potential mechanisms of action, thereby guiding future lead optimization efforts.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological evaluation. These properties influence the compound's solubility, permeability, and ultimately, its bioavailability.
| Property | Method | Purpose |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers and relevant organic solvents. |
| LogP/LogD | HPLC-based or Shake-flask method | To assess the lipophilicity of the compound, which influences its ability to cross cell membranes. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | To identify the ionization state of the compound at physiological pH, which affects its interaction with biological targets. |
| Chemical Stability | HPLC-based stability assay in various buffers and media | To evaluate the compound's stability over time under experimental conditions. |
Tier 1: Foundational In Vitro Assays
The initial tier of in vitro testing focuses on establishing the compound's baseline cytotoxicity and general effects on cell viability. This is a critical step to identify a suitable concentration range for subsequent, more specific assays and to flag any potential for broad-spectrum toxicity early in the discovery process.[3][4]
Cytotoxicity Assessment
Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death.[4][5] Multiple assays based on different cellular mechanisms are recommended to obtain a comprehensive toxicity profile.[6]
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for comprehensive cytotoxicity assessment.
Detailed Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at 570 nm.
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate and measure the absorbance at 490 nm.[3]
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 24 | >100 |
| 48 | 85.2 | ||
| 72 | 63.7 | ||
| LDH | 48 | 92.1 | |
| HepG2 | MTT | 24 | >100 |
| 48 | 95.4 | ||
| 72 | 78.9 | ||
| LDH | 48 | >100 |
Tier 2: Mechanistic & Target-Based In Vitro Assays
Based on the broad biological activities reported for pyrazole derivatives, a logical next step is to investigate the effect of this compound on specific cellular processes and enzyme activities.[7][1]
Anti-inflammatory Potential: Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of COX enzymes.[8][9] Assessing the inhibitory activity of the test compound against COX-1 and COX-2 can provide insights into its potential as an anti-inflammatory agent and its selectivity profile.[8]
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for determining COX enzyme inhibition.
Detailed Protocol (Fluorometric): [8]
-
Dilute purified COX-1 and COX-2 enzymes in assay buffer.
-
In a 96-well plate, add the assay buffer, a fluorescent probe, and the test compound at various concentrations.
-
Add the diluted enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity over time.
Data Presentation: Example COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 45.3 | 15.1 | 3.0 |
| Celecoxib (Control) | 15.0 | 0.0076 | 1973 |
Antimicrobial Activity Screening
Rationale: Pyrazole carbohydrazide derivatives have been reported to possess antimicrobial and antifungal properties.[1][10] A preliminary screen against a panel of representative bacteria and fungi is warranted.
Detailed Protocol (Broth Microdilution):
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
Antiproliferative and Cell Cycle Analysis
Rationale: Given the prevalence of pyrazole-based compounds as anticancer agents, assessing the antiproliferative effects of this compound is a logical step.[11][12] Cell cycle analysis can provide initial insights into the mechanism of antiproliferative activity.[12]
Experimental Workflow: Antiproliferative and Cell Cycle Analysis
Caption: Workflow for assessing antiproliferative effects and cell cycle arrest.
Detailed Protocols:
-
BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.[3]
-
Seed cells and treat with the test compound for 24-48 hours.
-
Add BrdU labeling solution and incubate for 2-4 hours.
-
Fix the cells and add an anti-BrdU antibody.
-
Add a substrate and measure the colorimetric or fluorescent signal.
-
-
Cell Cycle Analysis by Flow Cytometry: This technique quantifies the proportion of cells in different phases of the cell cycle.
-
Treat cells with the test compound for a predetermined time.
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
Conclusion
This technical guide provides a strategic and tiered approach for the initial in vitro evaluation of this compound. By systematically assessing its physicochemical properties, cytotoxicity, and potential effects on key biological pathways, researchers can efficiently gather the foundational data necessary to make informed decisions about the future development of this novel compound. The insights gained from these studies will be instrumental in elucidating its mechanism of action and guiding subsequent lead optimization efforts.
References
- 1. jocpr.com [jocpr.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, offering field-proven insights and detailed methodologies for research and development professionals.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to all scientific inquiry. For the compound , there exists some ambiguity in nomenclature due to tautomerism, a common feature of pyrazole chemistry.
-
CAS Number : 395653-63-1
-
Common Names : this compound, 3-cyclopropyl-1H-pyrazole-5-carbohydrazide
-
Molecular Formula : C₇H₁₀N₄O
-
IUPAC Name : Due to the tautomeric nature of the pyrazole ring, both "this compound" and "3-cyclopropyl-1H-pyrazole-5-carbohydrazide" can be considered correct representations. The equilibrium between these two forms is rapid and solvent-dependent. For the purpose of this guide, we will primarily use This compound , while acknowledging the existence of its tautomer.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 395653-63-1 |
| Molecular Formula | C₇H₁₀N₄O |
| Molecular Weight | 166.18 g/mol |
| Canonical SMILES | C1CC1C1=CC(=NN1)C(=O)NN |
| InChI Key | InChI=1S/C7H10N4O/c8-10-7(12)5-4-6(9-11-5)3-1-2-3/h3-4H,1-2,8H2,(H,9,11)(H,10,12) |
Synthesis and Mechanism
The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry, typically proceeding through the hydrazinolysis of a corresponding ester precursor. This approach offers high yields and purity.
Synthetic Pathway Overview
The most common and efficient route to synthesize this compound involves a two-step process:
-
Pyrazole Ring Formation : Construction of the core pyrazole ring with a cyclopropyl group at the 5-position and an ester group at the 3-position. This is often achieved through a condensation reaction between a β-diketone or a related precursor and hydrazine.
-
Hydrazinolysis : Conversion of the ester group to the desired carbohydrazide functionality by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole carbohydrazides.[1]
Objective : To synthesize this compound from ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Materials :
-
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure :
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous ethanol (20 mL per gram of ester).
-
Addition of Hydrazine Hydrate : To the stirred solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.
-
Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation : After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
-
Isolation : Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying : Dry the product under vacuum to obtain this compound as a white crystalline solid.
Self-Validation : The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Physicochemical Properties
While experimental data for this compound is not extensively published, we can predict its properties based on its structure and data from closely related analogs.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | >200 °C | High melting point suggests a stable crystalline lattice. |
| LogP | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for oral bioavailability. |
| pKa | ~8.4 (hydrazide N-H), ~12-13 (pyrazole N-H) | Influences solubility and ionization state at physiological pH. |
| Water Solubility | Moderately soluble | Important for formulation and in vivo dissolution. |
| Hydrogen Bond Donors | 3 | Contributes to interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to interactions with biological targets. |
Note: These values are estimations based on computational models and data from similar structures and should be experimentally verified.
Potential Biological Activity and Therapeutic Applications
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The carbohydrazide moiety further enhances its potential for biological activity by acting as a versatile pharmacophore.[2]
Established Activities of Pyrazole Carbohydrazides
Derivatives of pyrazole carbohydrazide have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer : Many pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines.[1][3] They can induce apoptosis and arrest the cell cycle at different phases.[1][3]
-
Anti-inflammatory : The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.
-
Antimicrobial : Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.
-
Kinase Inhibition : The pyrazole ring is a common feature in many kinase inhibitors used in cancer therapy.
Hypothetical Mechanism of Action in Cancer
Based on the known activities of similar compounds, this compound could potentially exert its anticancer effects through various signaling pathways. A plausible hypothesis involves the inhibition of key kinases that are often dysregulated in cancer.
Caption: Hypothetical mechanism of action for anticancer activity.
This compound, through its hydrogen bonding capabilities and specific stereoelectronic profile, may fit into the ATP-binding pocket of a kinase, preventing phosphorylation of downstream substrates and thereby inhibiting pathways that promote cell proliferation and survival. The cyclopropyl group can also contribute to binding affinity and selectivity.
Future Directions and Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological potential of the pyrazole carbohydrazide class make it an attractive candidate for further investigation.
Future research should focus on :
-
Definitive structural elucidation : X-ray crystallography to resolve the tautomeric ambiguity.
-
In-depth biological screening : Evaluation against a wide panel of cancer cell lines, kinases, and microbial strains.
-
Pharmacokinetic and pharmacodynamic studies : To assess its drug-like properties in vivo.
-
Structure-activity relationship (SAR) studies : To optimize the scaffold for enhanced potency and selectivity.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this compound and its potential to address unmet medical needs.
References
Preliminary Cytotoxicity Assessment of Pyrazole Carbohydrazides: An In-depth Technical Guide
Introduction: The Pivotal Role of Pyrazole Carbohydrazides in Oncology and the Imperative of Early Cytotoxicity Screening
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] Among these, pyrazole carbohydrazides have emerged as a particularly promising class of compounds, with numerous studies highlighting their potential as potent anticancer agents.[3][4] These compounds and their derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[4][5]
The journey of a novel compound from laboratory synthesis to a potential clinical candidate is long and fraught with challenges. A critical early step in this process is the assessment of cytotoxicity.[6][7] Preliminary in vitro cytotoxicity assays are indispensable tools in drug discovery, providing crucial data on a compound's potential to inhibit cell growth or induce cell death.[8][9] This early screening allows researchers to prioritize promising lead compounds, identify potential liabilities, and guide further structure-activity relationship (SAR) studies to optimize efficacy and minimize off-target toxicity.[1][2]
This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of pyrazole carbohydrazides. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for conducting a robust and reliable cytotoxicity study.
Mechanistic Insights: Understanding the Cytotoxic Potential of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives, including carbohydrazides, is often multifaceted. These compounds have been shown to interact with a variety of cellular targets to exert their cytotoxic effects. While the precise mechanism can vary depending on the specific chemical structure, some common modes of action have been identified:
-
Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[10]
-
Induction of Apoptosis: Several pyrazole carbohydrazides have been demonstrated to trigger programmed cell death, or apoptosis, in cancer cells.[5] This can occur through various signaling pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]
-
DNA Damage: Some pyrazole derivatives have been shown to intercalate with DNA or cause DNA damage, leading to cell death.[5]
The following diagram illustrates a generalized overview of potential mechanisms of pyrazole-induced cytotoxicity.
Caption: Potential mechanisms of pyrazole carbohydrazide cytotoxicity.
Core Protocol: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and, by extension, cytotoxicity.[11] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow
The following diagram outlines the key steps in the MTT assay workflow.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Select an appropriate human cancer cell line for the study. Common choices include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[12][13]
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Count the cells using a hemocytometer or an automated cell counter and determine the viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[14][15] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[14]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrazole carbohydrazide compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a dose-response curve.[14]
-
Include appropriate controls in the experimental setup:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest compound concentration to account for any solvent-induced cytotoxicity.
-
Untreated Control (Positive Control): Cells treated with medium only, representing 100% cell viability.
-
Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.
-
-
After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need to be optimized depending on the compound's mechanism of action.[16]
3. MTT Assay and Absorbance Measurement:
-
Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14]
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[17]
Data Analysis and Interpretation
1. Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [17]
2. Dose-Response Curves and IC50 Determination:
-
Plot the percentage of cell viability against the corresponding compound concentrations (often on a logarithmic scale) to generate a dose-response curve.[18]
-
The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve. It represents the concentration of the compound that inhibits cell viability by 50%.[8] The IC50 value is a measure of the compound's potency; a lower IC50 value indicates higher potency.
-
The IC50 value can be determined by non-linear regression analysis using appropriate software such as GraphPad Prism or by linear interpolation from the dose-response curve.[18][19]
3. Data Presentation: Summarize the quantitative data in a clear and structured table for easy comparison of the cytotoxic effects of different pyrazole carbohydrazide derivatives.
Table 1: Hypothetical Cytotoxicity Data for Pyrazole Carbohydrazide Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Pyrazole-Carbohydrazide 1 | MCF-7 | 48 | 15.2 ± 1.8 |
| Pyrazole-Carbohydrazide 2 | MCF-7 | 48 | 8.7 ± 0.9 |
| Pyrazole-Carbohydrazide 3 | MCF-7 | 48 | 25.4 ± 3.1 |
| Pyrazole-Carbohydrazide 1 | HeLa | 48 | 22.5 ± 2.5 |
| Pyrazole-Carbohydrazide 2 | HeLa | 48 | 12.1 ± 1.3 |
| Pyrazole-Carbohydrazide 3 | HeLa | 48 | 31.8 ± 3.9 |
| Doxorubicin (Positive Control) | MCF-7 | 48 | 0.5 ± 0.06 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
The preliminary cytotoxicity assessment is a foundational step in the evaluation of novel pyrazole carbohydrazides as potential anticancer agents. The MTT assay, as detailed in this guide, provides a robust and high-throughput method for this initial screening. The data generated, particularly the IC50 values, are critical for identifying promising lead compounds and for guiding subsequent stages of drug development.
It is important to recognize that in vitro cytotoxicity is just the first piece of the puzzle. Promising compounds identified through these initial screens should be subjected to further mechanistic studies to elucidate their mode of action. Subsequent investigations may include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies. Ultimately, compounds with favorable in vitro profiles will need to be evaluated in more complex preclinical models, including 3D cell cultures and in vivo animal studies, to assess their efficacy and safety in a more physiologically relevant context.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone in the design of potent and selective inhibitors.[1][3]
The 5-cyclopropyl-1H-pyrazole-3-carbohydrazide moiety, in particular, offers a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the kinase active site, while the carbohydrazide functional group is a versatile handle for the construction of various heterocyclic systems known to be effective kinase inhibitor pharmacophores, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. This document provides a detailed guide for researchers on the synthesis of pyrazole-based kinase inhibitors, starting from the readily available this compound.
Rationale for Molecular Design
The design of the target kinase inhibitors in this protocol is based on established structure-activity relationships (SAR) for pyrazole-based inhibitors. The core strategy involves the conversion of the carbohydrazide moiety into a 1,3,4-oxadiazole ring. This bioisosteric replacement for a carboxamide or ester can enhance metabolic stability and modulate the electronic properties of the molecule. The subsequent derivatization of the oxadiazole will allow for the exploration of different substituents to optimize potency and selectivity against various kinase targets.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol
This protocol details the synthesis of a key intermediate where the carbohydrazide is cyclized to a 1,3,4-oxadiazole, a common scaffold in kinase inhibitors.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Biosynth (VQA65363) | >95% |
| Salicylaldehyde | Sigma-Aldrich | >98% |
| Iodine | Sigma-Aldrich | >99.8% |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | >99% |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Ethanol (EtOH) | Sigma-Aldrich | Anhydrous |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
Protocol 1A: Synthesis of (E)-N'-(2-hydroxybenzylidene)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide (Schiff Base Formation)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.95 mmol) in 30 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add salicylaldehyde (0.73 g, 5.95 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired Schiff base as a pale yellow solid.
Protocol 1B: Oxidative Cyclization to form 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the Schiff base from Protocol 1A (1.0 g, 3.70 mmol) in 25 mL of anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (1.02 g, 7.40 mmol) and iodine (0.94 g, 3.70 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 1,3,4-oxadiazole intermediate.
Part 2: Derivatization of the Oxadiazole Intermediate for Kinase Inhibitor Synthesis
The phenolic hydroxyl group of the intermediate provides a convenient point for further derivatization to introduce moieties that can interact with specific regions of the kinase active site.
Protocol 2: Synthesis of a Representative Kinase Inhibitor
This protocol describes a representative etherification reaction to append a moiety commonly found in kinase inhibitors.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol | Synthesized in Part 1 | - |
| 4-(2-Chloroethyl)morpholine hydrochloride | Sigma-Aldrich | >98% |
| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | >99% |
| Acetonitrile (ACN) | Sigma-Aldrich | Anhydrous |
Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol (0.5 g, 1.86 mmol), 4-(2-chloroethyl)morpholine hydrochloride (0.41 g, 2.23 mmol), and cesium carbonate (1.82 g, 5.58 mmol) in 20 mL of anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Ethyl acetate/Methanol, 9:1).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final kinase inhibitor.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflow for the preparation of the pyrazole-based kinase inhibitors.
Caption: Synthetic scheme for a pyrazole-based kinase inhibitor.
Data Summary and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals |
| (E)-N'-(2-hydroxybenzylidene)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide | C₁₄H₁₄N₄O₂ | 270.29 | Aromatic protons, cyclopropyl protons, pyrazole proton, imine proton, hydroxyl and amide protons. |
| 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol | C₁₄H₁₂N₄O₂ | 268.27 | Aromatic protons, cyclopropyl protons, pyrazole proton, hydroxyl proton. Disappearance of imine and amide protons. |
| Final Kinase Inhibitor | C₂₀H₂₃N₅O₃ | 381.43 | Aromatic protons, cyclopropyl protons, pyrazole proton, morpholine protons, and the protons of the ethyl linker. Disappearance of the phenolic hydroxyl proton. |
Conclusion and Future Perspectives
This application note provides a detailed and robust protocol for the synthesis of pyrazole-based kinase inhibitors starting from this compound. The described synthetic route is versatile and allows for the generation of a library of compounds for screening against various kinase targets. The structure-activity relationship of these novel compounds can be further explored by synthesizing a wider range of derivatives with different substituents on the terminal aromatic ring. This will aid in the development of more potent and selective kinase inhibitors for potential therapeutic applications.
References
Application Note & Protocol: Robust Amide Coupling of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide with Amines for Drug Discovery
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][2] The synthesis of novel pyrazole derivatives, particularly through the formation of amide bonds, is a cornerstone of many drug discovery programs.[3][4] This document provides a comprehensive, field-tested protocol for the efficient coupling of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide with a diverse range of primary and secondary amines. We delve into the mechanistic rationale behind reagent selection, offer detailed step-by-step procedures for two robust coupling methods (HATU and EDC/HOBt), and provide a troubleshooting guide to address common challenges. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize novel pyrazole-based compounds.
Introduction: The Significance of Pyrazole Amides
The formation of an amide bond is one of the most critical and frequently utilized reactions in the synthesis of pharmaceuticals.[5] When combined with the pyrazole core, the resulting N-acylhydrazide and subsequent amide derivatives exhibit a wide spectrum of biological activities, including anticancer and antimalarial properties.[3] The this compound is a versatile building block, offering multiple points for diversification. Its carbohydrazide functional group serves as a bioisostere for a carboxylic acid, enabling the formation of stable amide linkages with various amine nucleophiles.
Selecting the appropriate coupling strategy is paramount to success, especially when dealing with sterically hindered or electronically deficient substrates.[6] This guide focuses on two of the most reliable and widely adopted methods in modern organic synthesis: uronium/aminium salt-based coupling using HATU, and carbodiimide-based coupling using EDC in the presence of an activating agent like HOBt.
Reaction Schematics and Principles
The overall transformation involves the activation of the carbohydrazide, which, for the purpose of this reaction, behaves similarly to a carboxylic acid, followed by nucleophilic attack from the amine to form the desired amide product.
General Reaction: R-NH₂ + this compound → 5-cyclopropyl-N'-[R-aminocarbonyl]-1H-pyrazole-3-carbohydrazide
The choice between HATU and EDC/HOBt often depends on the nature of the amine. HATU is a highly efficient, potent coupling reagent particularly effective for challenging substrates, such as those with significant steric hindrance or low nucleophilicity.[7][8] EDC/HOBt is a more cost-effective option that is highly effective for a broad range of standard couplings.[9][10]
Mechanism of HATU Coupling
The efficiency of HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) stems from its ability to rapidly form a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is believed to provide neighboring group participation, stabilizing the transition state and accelerating the rate of aminolysis.[11]
Below is a diagram illustrating the key steps in the HATU-mediated coupling mechanism.
Caption: Mechanism of HATU-mediated amide coupling.
Mechanism of EDC/HOBt Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carbohydrazide by forming an O-acylisourea intermediate.[9] This intermediate is highly reactive but can be prone to rearrangement into an unreactive N-acylurea byproduct.[12] The addition of HOBt (1-Hydroxybenzotriazole) mitigates this side reaction by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and efficiently reacts with the amine.[13]
Detailed Experimental Protocols
This section provides step-by-step procedures for the coupling reaction. Before starting, ensure all glassware is oven-dried, and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials and Reagents
| Reagent | Acronym | Supplier | Purity | Notes |
| This compound | - | Commercial Source | >95% | Store in a desiccator. |
| Amine (Primary or Secondary) | - | Commercial Source | >97% | Ensure it is free of moisture. |
| HATU | HATU | Commercial Source | >98% | Moisture sensitive. Handle under inert gas. |
| EDC Hydrochloride | EDC | Commercial Source | >98% | Water-soluble. |
| 1-Hydroxybenzotriazole | HOBt | Commercial Source | >97% | Can be purchased as hydrate or anhydrous. |
| N,N-Diisopropylethylamine | DIPEA | Commercial Source | >99% | Reagent grade, store over KOH. |
| N,N-Dimethylformamide | DMF | Commercial Source | Anhydrous | Use from a sealed bottle. |
| Dichloromethane | DCM | Commercial Source | Anhydrous | Use from a sealed bottle. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | Lab Prepared | - | Aqueous solution. |
| Brine | - | Lab Prepared | - | Saturated aqueous NaCl solution. |
| Anhydrous Magnesium or Sodium Sulfate | MgSO₄/Na₂SO₄ | Commercial Source | - | For drying organic layers. |
Protocol 1: HATU-Mediated Coupling (Preferred for Challenging Amines)
This protocol is robust and generally provides high yields even with sterically hindered or electron-deficient amines.
Caption: Experimental workflow for HATU coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add the desired amine (1.1 eq) and dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the hydrazide).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazide is consumed.[14]
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[15][16]
Protocol 2: EDC/HOBt-Mediated Coupling (Standard Conditions)
This method is a reliable and cost-effective choice for most primary and secondary amines.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M).
-
Amine Addition: Add the amine (1.1 eq) followed by DIPEA or Triethylamine (Et₃N) (2.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[14][17]
-
Workup:
-
If using DCM: Dilute with DCM and wash sequentially with 1M HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.[9]
-
If using DMF: Dilute with EtOAc and wash with water (3x) to remove DMF and the urea byproduct, followed by brine (1x). The EDC urea byproduct is water-soluble, simplifying purification compared to DCC.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash chromatography or recrystallization.[15][16]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (moisture).2. Low amine nucleophilicity.3. Steric hindrance. | 1. Use freshly opened anhydrous solvents and high-purity reagents. Ensure DIPEA is dry.2. For electron-deficient amines, switch to the more potent HATU protocol.[13] Increase reaction temperature to 40-50 °C.3. Increase reaction time. Use HATU or another phosphonium/uronium salt reagent. |
| N-Acylurea Byproduct (EDC) | Rearrangement of the O-acylisourea intermediate. | Ensure HOBt (or an alternative like HOAt) is used. Running the reaction in DCM instead of DMF can sometimes suppress this side reaction.[12] |
| Epimerization of Chiral Centers | If the amine or carbohydrazide contains a chiral center, base-mediated epimerization can occur. | Use a non-nucleophilic, hindered base like DIPEA instead of Et₃N. Keep the reaction temperature as low as possible. Add HOBt or HOAt, which are known to suppress racemization.[18] |
| Difficult Purification | Product is highly polar and streaks on silica gel. | 1. Switch to a different purification technique like reversed-phase flash chromatography.[15] 2. Try recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes, MeCN, or EtOH/Water).[16] 3. For basic products, ion-exchange chromatography can be effective.[15] |
Product Characterization
The identity and purity of the final product must be confirmed through rigorous analytical methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound. The disappearance of the amine N-H protons (if primary) and the appearance of a new amide N-H signal, along with characteristic shifts in adjacent protons, are indicative of successful coupling.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule. LC-MS is invaluable for monitoring reaction purity and identifying byproducts.[19]
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically aiming for >95% for biological screening.[14]
Conclusion
The protocols described herein provide a reliable and adaptable framework for the synthesis of diverse amide libraries based on the this compound scaffold. The HATU-mediated protocol offers superior performance for challenging substrates, while the EDC/HOBt method provides a robust and economical alternative for more reactive amines. Careful selection of reagents, adherence to anhydrous conditions, and diligent reaction monitoring are key to achieving high yields and purity. These application notes serve as a foundational guide for researchers in medicinal chemistry and drug discovery to accelerate their synthesis campaigns.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Quantification of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
Introduction
5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active agents, exhibiting diverse biological activities. Accurate and precise quantification of this molecule is paramount for various stages of pharmaceutical development, including quality control of active pharmaceutical ingredients (APIs), formulation analysis, stability testing, and pharmacokinetic studies.
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of this compound. The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All protocols are presented with an emphasis on the scientific rationale behind experimental choices and are designed to be self-validating systems in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method can also be employed to separate the analyte from its potential degradation products.
Rationale for Method Selection
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. A C18 stationary phase is chosen for its versatility in retaining a broad range of molecules of intermediate polarity, such as the target analyte. The mobile phase, a combination of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention and peak shape. UV detection is selected for its simplicity, robustness, and the presence of a chromophore in the pyrazole ring system, which should provide adequate sensitivity for routine quantification.
Experimental Protocol: HPLC-UV
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 98%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA) or formic acid.
1.2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically 220-280 nm for pyrazoles) |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
1.2.3. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the aqueous mobile phase by adding 1 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 100 µg/mL using the mobile phase as the diluent.
-
Sample Preparation:
-
For Bulk Drug Analysis: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.
-
For Formulation Analysis: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
1.2.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
The developed HPLC method should be validated according to ICH Q2(R2) guidelines.[2][4] The following table presents typical validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
SECTION 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially for the analysis of this compound in complex matrices such as biological fluids, an LC-MS/MS method is recommended.
Rationale for Method Selection
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is a suitable ionization technique for polar compounds like pyrazole derivatives.[5] Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS
2.2.1. Instrumentation and Materials
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Reference standard of this compound.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
2.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of the standard |
| Collision Energy | To be optimized |
2.2.3. Reagent and Sample Preparation
-
Follow similar preparation steps as in the HPLC-UV method, but use LC-MS grade solvents and reagents.
-
For biological samples, a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) will be necessary.
2.2.4. Analytical Procedure
-
Optimize the mass spectrometer parameters by infusing a standard solution of the analyte.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Acquire data in MRM mode.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
SECTION 3: Visualization of Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
LC-MS/MS Method Development and Analysis Workflow
Caption: LC-MS/MS method development and analysis workflow.
References
Application Note: A Strategic Guide to Developing Cell-Based Assays for Pyrazole Carbohydrazide Derivatives
Introduction
Pyrazole carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. This is due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. The core pyrazole structure, coupled with the carbohydrazide moiety, serves as a valuable pharmacophore for designing novel therapeutics.[1] Numerous studies have highlighted their potential, particularly as anticancer agents that can inhibit tumor cell growth and induce apoptosis, and as potent anti-inflammatory agents.[2][3][4][5]
To translate this potential into tangible therapeutic candidates, a robust and logical pipeline of cell-based assays is essential. These assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, potency, cytotoxicity, and mechanism of action (MOA). This guide offers a strategic, in-depth framework for researchers, scientists, and drug development professionals to design and execute a comprehensive suite of cell-based assays for evaluating pyrazole carbohydrazide derivatives. The approach detailed herein moves beyond simple protocol recitation, focusing on the scientific rationale behind each step to ensure the generation of reliable, reproducible, and insightful data.
Section 1: A Tiered Strategy for Assay Development
A successful cellular screening campaign does not rely on a single assay but employs a tiered or cascaded approach. This strategy efficiently filters large compound libraries, conserves resources, and builds a comprehensive biological profile for promising candidates. The core principle is to start with broad, high-throughput assays to identify "hits" and progressively move towards more complex, lower-throughput assays to elucidate the mechanism of action.
The Rationale: This tiered workflow is designed for efficiency and depth. Primary screening quickly identifies compounds with the desired biological effect (e.g., killing cancer cells). Secondary assays then confirm this activity and begin to answer the "how" question—for instance, are the cells dying via programmed cell death (apoptosis) or another mechanism? Mechanistic assays provide the deepest insights, identifying specific molecular pathways, which is crucial for lead optimization and predicting in vivo efficacy.
dot graph TD { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Tiered workflow for cell-based assay development.
Section 2: Primary Screening Assay for Cytotoxicity
The logical starting point for evaluating novel compounds, particularly those with anticancer potential, is to assess their general cytotoxicity. The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7][8]
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole carbohydrazide derivatives on a cancer cell line (e.g., A549 human lung carcinoma, frequently reported in pyrazole studies).[2][4][5]
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Pyrazole carbohydrazide derivatives (dissolved in DMSO to create 10 mM stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Scientific Rationale: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A "blank" well with medium but no cells is crucial for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and long enough to observe a significant effect on cell proliferation.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate for 4 hours at 37°C.
-
Scientific Rationale: Serum can interfere with the MTT reduction, so a serum-free medium is used at this step. A 4-hour incubation is typically sufficient for formazan crystal formation without causing artifacts.
-
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well.[6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[8]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Analysis & Presentation:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) |
| PCH-001 | 1-phenyl-3-methyl... | A549 | 7.8 |
| PCH-002 | 1-(4-chlorophenyl)... | A549 | 2.3 |
| PCH-003 | 1-naphthyl-3-ethyl... | A549 | 15.1 |
| Doxorubicin | (Positive Control) | A549 | 0.9 |
Section 3: Secondary Assays for Mechanism of Action (MOA)
Once cytotoxic "hits" are identified, the next critical step is to determine how they are killing the cells. For anti-inflammatory candidates, the goal is to confirm their ability to suppress inflammatory responses in a relevant cell model.
MOA Assay for Anticancer Hits: Apoptosis Detection
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[4][5] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
Principle of the Assay: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
dot graph TD { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Simplified overview of the caspase-mediated apoptosis pathways.[1][3][4][11]
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a pyrazole carbohydrazide derivative.
Materials:
-
A549 cells
-
Test compound and controls (e.g., Staurosporine as a positive control for apoptosis)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a flow cytometry tube.[12]
-
Scientific Rationale: It is critical to collect floating cells as they are often apoptotic. Losing this population will lead to a significant underestimation of cell death.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[13]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the cells again, discard the supernatant, and resuspend the pellet in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis and should be analyzed within one hour.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
Data Analysis & Presentation: The data is typically presented as a quadrant plot, where the x-axis represents Annexin V-FITC fluorescence and the y-axis represents PI fluorescence.
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable (Healthy) Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic/Dead Cells |
MOA Assay for Anti-inflammatory Hits: Nitric Oxide Inhibition
For compounds showing potential anti-inflammatory activity, a common in vitro model involves stimulating murine macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response.[15][16] A key marker of this response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[17][18]
Principle of the Assay: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a magenta-colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be quantified spectrophotometrically.[17][19]
dot graph TD { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: LPS-induced NO production pathway via TLR4 and NF-κB.[2][5][20]
Detailed Protocol: Griess Assay for Nitric Oxide Production
Objective: To measure the inhibitory effect of pyrazole carbohydrazide derivatives on LPS-induced NO production in RAW 246.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Test compounds and a positive control (e.g., L-NAME)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[19]
-
Sodium Nitrite (NaNO2) standard
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[19]
-
Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.
-
Scientific Rationale: Pre-treatment allows the compound to enter the cells and interact with its potential target before the inflammatory stimulus is applied.
-
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Incubate the plate for an additional 24 hours.[16][21]
-
Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM down to 0 µM) in culture medium.
-
Griess Reaction: After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[17][19]
-
Prepare the working Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[17]
-
Add 100 µL of the working Griess reagent to each well containing supernatant or standard.[16]
-
Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[17][18]
-
Parallel Viability Assay: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.
Data Analysis:
-
Plot the absorbance values for the NaNO2 standards to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.
-
Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Section 4: Assay Validation and Data Interpretation
To ensure the trustworthiness and reliability of the data, key validation parameters must be established for each assay.[22] This is particularly important when an assay is intended for routine screening or to support lead optimization decisions.
| Parameter | Description | Acceptance Criteria (Example) | Relevance |
| Precision | The closeness of agreement among a series of measurements. | Intra-assay %CV < 15%; Inter-assay %CV < 20% | Ensures reproducibility of results on the same day and on different days.[23] |
| Accuracy | The closeness of the measured value to a known true value. | Recovery of a known spike should be 80-120%. | Confirms the assay is measuring the analyte concentration correctly. |
| Linearity & Range | The ability to elicit results that are directly proportional to the analyte concentration. | R² value of the standard curve > 0.99. | Defines the concentration range over which the assay is accurate and precise.[23] |
| Specificity | The ability to assess unequivocally the analyte in the presence of other components. | No interference from vehicle (e.g., DMSO) or assay components. | Ensures the signal is from the intended biological process. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | Z' > 0.5 | Indicates a large enough separation band between positive and negative controls for reliable hit identification. |
Interpreting Results:
-
Cytotoxicity: An IC50 value provides a quantitative measure of potency. However, it does not reveal the mechanism. A steep dose-response curve may suggest a specific target, while a shallow curve could indicate off-target effects or non-specific toxicity.
-
Apoptosis: A significant increase in the Annexin V+/PI- population is a strong indicator of apoptosis. If the Annexin V+/PI+ population is dominant, it could mean the compound is highly potent, the time point is too late, or the primary mechanism is necrosis.
-
NO Inhibition: A reduction in nitrite levels indicates anti-inflammatory potential. However, this result must be correlated with cell viability data. True anti-inflammatory activity should inhibit NO production without significantly reducing the number of viable cells.
Conclusion
The development of cell-based assays for pyrazole carbohydrazide derivatives requires a methodical, multi-tiered approach. By starting with broad screening assays for cytotoxicity and progressing to more detailed, mechanism-of-action studies for apoptosis and anti-inflammatory activity, researchers can build a comprehensive biological profile of their compounds. The protocols and strategies outlined in this guide emphasize the importance of appropriate controls, scientific rationale, and robust data analysis. Adherence to these principles will ensure the generation of high-quality, reliable data, thereby accelerating the journey of promising pyrazole carbohydrazide derivatives from the laboratory bench to potential clinical applications.
References
- 1. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 2. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 4. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. scispace.com [scispace.com]
- 11. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cell-easy.com [cell-easy.com]
- 23. marinbio.com [marinbio.com]
The 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide Scaffold: A Comprehensive Guide for Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring system is a quintessential example of such a structure, celebrated for its synthetic tractability and its capacity to engage in crucial interactions with a multitude of biological targets.[1] This guide focuses on a particularly promising derivative: 5-cyclopropyl-1H-pyrazole-3-carbohydrazide .
This scaffold is a composite of three key pharmacophoric elements:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement provides a rigid backbone and acts as a versatile hub for hydrogen bond donors and acceptors, critical for anchoring a molecule within a protein's binding site.
-
The Cyclopropyl Group (C5-position): This small, strained carbocycle is more than a simple lipophilic substituent. It introduces a specific three-dimensional conformation, can improve metabolic stability by blocking potential sites of oxidation, and can engage in favorable van der Waals interactions within hydrophobic pockets of target proteins.
-
The Carbohydrazide Moiety (C3-position): This functional group is a cornerstone of the scaffold's utility. It serves as a highly versatile synthetic handle, allowing for the straightforward generation of large compound libraries through reactions like condensation, acylation, and sulfonylation. Furthermore, the carbohydrazide itself, or the subsequent hydrazones and amides, can form essential hydrogen bonds with biological targets.[2]
The convergence of these features makes this compound an exceptional starting point for the development of novel inhibitors targeting a diverse range of enzymes and receptors. This document provides a detailed exploration of its synthesis, derivatization, and application in modern drug discovery, complete with actionable protocols for researchers.
Part 1: Synthesis and Derivatization Strategy
The strategic advantage of the this compound scaffold lies in its accessible synthesis and the ease of diversification at a late stage. The most common and efficient approach involves a two-step sequence starting from a commercially available ester.
Workflow for Scaffold Synthesis and Diversification
The overall strategy involves the initial formation of the core carbohydrazide scaffold, which then serves as a versatile building block for creating a library of derivatives.
References
Application Notes and Protocols for the N-Alkylation of Pyrazole Carbohydrazides: A Guide for Researchers
Introduction: The Significance of N-Alkylated Pyrazole Carbohydrazides in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of an alkyl group onto the pyrazole nitrogen (N-alkylation) is a pivotal synthetic strategy to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. When combined with a carbohydrazide moiety, a versatile pharmacophore known for its hydrogen bonding capabilities and coordination properties, the resulting N-alkylated pyrazole carbohydrazides represent a class of molecules with significant therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of pyrazole carbohydrazides. We will delve into the mechanistic rationale behind the synthetic choices, present detailed, field-proven protocols, and address the critical challenge of regioselectivity that is inherent to the chemistry of unsymmetrically substituted pyrazoles.
The Mechanistic Landscape: Understanding Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of an unsymmetrical pyrazole, such as a pyrazole-4-carbohydrazide, can theoretically yield two distinct regioisomers: the N1- and N2-alkylated products. The inherent electronic similarity of the two nitrogen atoms in the pyrazole ring often leads to the formation of a mixture of these isomers.[2][3] The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Alkylation predominantly occurs at the less sterically hindered nitrogen atom. The bulkiness of both the substituents on the pyrazole ring and the incoming alkylating agent plays a crucial role in directing the regioselectivity.
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the resulting regioisomers. For instance, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often favors the formation of the thermodynamically more stable N1-isomer.
The carbohydrazide group, being electron-withdrawing, can influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity of the alkylation. Furthermore, the presence of N-H bonds in the carbohydrazide moiety itself presents a potential site for competing alkylation, although the pyrazole ring nitrogen is generally more nucleophilic.
Experimental Protocols
Two primary strategies for the N-alkylation of pyrazole carbohydrazides are presented here: a direct alkylation method and a protecting group strategy for instances where selectivity is a concern.
Protocol 1: Direct N1-Alkylation of Pyrazole-4-Carbohydrazide
This protocol is adapted from established procedures for the N-alkylation of pyrazoles with functionalities similar to carbohydrazides and is optimized for selective alkylation on the pyrazole ring.[1]
Materials:
-
Pyrazole-4-carbohydrazide
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen or argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of pyrazole-4-carbohydrazide (1.0 equivalent) in anhydrous DMF to the cooled suspension of NaH.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired N1-alkylated pyrazole-4-carbohydrazide.
Diagram of the Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of pyrazole carbohydrazides.
Protocol 2: N-Alkylation via a Boc-Protected Carbohydrazide Strategy
In cases where the direct alkylation yields a mixture of products or significant side reactions on the carbohydrazide moiety are observed, a protecting group strategy can be employed. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for the carbohydrazide, which can be introduced under basic conditions and later removed under acidic conditions.[4]
Part A: N-Boc Protection of Pyrazole-4-Carbohydrazide
-
Dissolve pyrazole-4-carbohydrazide (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected pyrazole-4-carbohydrazide.
Part B: N-Alkylation of the Boc-Protected Pyrazole
-
Follow the procedure outlined in Protocol 1 using the N-Boc protected pyrazole-4-carbohydrazide as the starting material.
Part C: Deprotection of the Boc Group
-
Dissolve the N-alkylated, Boc-protected pyrazole-4-carbohydrazide in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the final N-alkylated pyrazole-4-carbohydrazide if necessary.
Diagram of the Protective Group Strategy Workflow
References
Application Note: High-Throughput Screening of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide Libraries for Novel Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and proven pharmacological potential are evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-obesity drug rimonabant.[2][3] Pyrazoles are considered "privileged scaffolds" due to their unique physicochemical properties; the ring system can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with a wide array of biological targets.[4] This structural feature, combined with the ease of synthetic modification, has led to the exploration of pyrazole derivatives for a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7]
Within this promising class of compounds, the 5-cyclopropyl-1H-pyrazole-3-carbohydrazide core represents a particularly compelling starting point for novel drug discovery. The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in various bioactive molecules and serves as an excellent handle for building large, diverse chemical libraries.[8][9] The cyclopropyl group can enhance metabolic stability and binding affinity.[10] The challenge, however, lies in efficiently navigating the immense chemical space created by these libraries to identify compounds with desired biological activity. High-Throughput Screening (HTS) provides the necessary automation, miniaturization, and speed to interrogate these large collections, transforming a chemical library from a mere collection of molecules into a powerful engine for hit identification.[11]
This application note provides a comprehensive guide to designing and executing a robust HTS campaign for this compound libraries. It details the scientific rationale, critical quality control parameters, and step-by-step protocols for primary screening, hit confirmation, and validation, offering a self-validating framework for identifying promising lead compounds.
Section 1: Strategic Design of the HTS Campaign
A successful HTS campaign is built on a foundation of meticulous planning and rigorous assay validation. The goal is to develop a screening funnel that is robust, reproducible, and capable of reliably distinguishing true biological activity from experimental noise.
Assay Development and Miniaturization: Choosing the Right Tool
The initial and most critical step is the selection and optimization of the screening assay. The choice between a biochemical or cell-based assay format depends entirely on the biological question being asked.
-
Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, and are ideal for identifying direct interactions between a compound and its target.[12] They offer high precision and are generally easier to automate. For enzyme targets, it is crucial to understand the kinetics; for identifying competitive inhibitors, for instance, the substrate concentration should be set at or below its Michaelis-Menten constant (Kₘ) to ensure maximal sensitivity.[13][14]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for factors like cell permeability and potential cytotoxicity.[12][15] They are essential for understanding a compound's functional consequences in a biological system.
Causality in Experimental Design: The process of miniaturizing the assay from a 96-well to a 384- or 1536-well format is not merely about saving costs.[16] Miniaturization reduces reagent volumes, which minimizes the consumption of valuable library compounds and target proteins, and significantly increases throughput, allowing for the screening of vast libraries in a practical timeframe.[11] This step requires re-optimization of reagent concentrations and incubation times to ensure the assay performance remains robust.
The Cornerstone of Trustworthiness: Assay Validation and Quality Control
An HTS assay is only as reliable as its ability to separate signal from noise. To quantify this, several statistical metrics are employed, with the Z'-Factor being the industry gold standard.[17]
Why Z'-Factor is Critical: Unlike simpler metrics like the signal-to-background ratio (S/B), the Z'-factor incorporates the variability (standard deviation) of both the positive and negative controls.[18][19][20] This provides a much more accurate and comprehensive assessment of assay quality. An assay with a high S/B but also high variability in its controls can be misleading and is unsuitable for HTS. The Z'-factor calculation is as follows:
Z' = 1 - [(3σₚ + 3σₙ) / |μₚ - μₙ|]
Where:
-
σₚ and μₚ are the standard deviation and mean of the positive control.
-
σₙ and μₙ are the standard deviation and mean of the negative control.
A pilot screen, or "dry run," using only control compounds must be performed to validate the assay before committing the full library.[16]
| Metric | Formula | Interpretation for a Robust HTS Assay | Rationale |
| Z'-Factor | 1 - [(3σₚ + 3σₙ) / | μₚ - μₙ | ] |
| Signal-to-Background (S/B) | μₚ / μₙ | > 5 (assay dependent) | A simple ratio of the mean signals. While useful, it does not account for data variability and should not be used as the sole quality metric.[19] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data. Low %CV for both positive and negative controls is essential for reproducibility. |
Table 1: Key Quality Control Metrics for HTS Assay Validation.
Section 2: The HTS Workflow: From Library to Validated Hit
The following protocols outline a representative workflow for screening a this compound library against a hypothetical enzyme target (Enzyme X) in an inhibitor-finding campaign. The workflow is designed as a self-validating system, incorporating decision points and validation steps to ensure high-quality data.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole carbohydrazide derivatives of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. assay.dev [assay.dev]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrazole-3-Carbohydrazides
Introduction: The Significance of Pyrazole-3-Carbohydrazides in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] When functionalized with a carbohydrazide moiety at the 3-position, the resulting pyrazole-3-carbohydrazide derivatives unlock a vast chemical space for the development of novel drugs. These compounds serve as versatile building blocks for a wide array of heterocyclic systems and are themselves endowed with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cannabinoid receptor antagonist properties.[1][3] For instance, the potent CB1 cannabinoid receptor antagonist Rimonabant, known for its appetite-suppressing effects, is a notable example of a substituted pyrazole-3-carbohydrazide.[1]
The strategic importance of this molecular framework lies in the synergistic interplay between the pyrazole core and the reactive carbohydrazide group. The pyrazole ring provides a stable aromatic scaffold amenable to substitution at various positions, allowing for the fine-tuning of physicochemical properties such as lipophilicity and molecular geometry. The carbohydrazide moiety offers a reactive handle for further derivatization, enabling the construction of complex molecular architectures and facilitating interactions with biological targets through hydrogen bonding.
This guide provides an in-depth exploration of key synthetic strategies for accessing substituted pyrazole-3-carbohydrazides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower rational compound design and synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of the pyrazole core is most commonly achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. Subsequent conversion of a carboxylate group at the 3-position to the corresponding carbohydrazide completes the synthesis. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product, offering multiple avenues for diversification.
Herein, we detail three robust and widely employed synthetic routes:
-
Synthesis from β-Ketoesters: A classic and highly reliable method involving the initial formation of a pyrazole-3-carboxylate ester via Knorr-type condensation, followed by hydrazinolysis.
-
Synthesis from Chalcones (α,β-Unsaturated Ketones): A versatile approach that begins with the synthesis of a chalcone precursor, which then undergoes cyclocondensation with hydrazine to form a pyrazoline that is subsequently oxidized to the pyrazole.
-
Synthesis via 1,3-Dipolar Cycloaddition: A more modern and elegant approach that constructs the pyrazole ring through a concerted cycloaddition reaction, often offering high regioselectivity.
The logical workflow for these synthetic approaches is illustrated in the diagram below.
Protocol 1: Synthesis from β-Ketoesters (The Knorr-Type Approach)
This is arguably the most fundamental and widely practiced method for constructing the pyrazole ring. The reaction proceeds via the condensation of a β-ketoester with a hydrazine, leading to a pyrazole-3-carboxylate intermediate.[4][5] The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, substituted hydrazines) determines the substituent at the N1 position of the pyrazole ring. The subsequent hydrazinolysis of the ester is a straightforward and high-yielding conversion to the desired carbohydrazide.
Mechanistic Rationale:
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Subsequent dehydration yields the pyrazolone, which tautomerizes to the more stable aromatic pyrazole ring. The use of a catalytic amount of acid facilitates both the initial condensation and the final dehydration step.[4]
Detailed Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
-
Reagents and Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (20 mL).
-
Addition of Hydrazine: While stirring, add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate as a white solid.
Step 2: Hydrazinolysis to 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide
-
Reagents and Setup: In a 50 mL round-bottom flask, dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (2.32 g, 10 mmol) obtained from Step 1 in ethanol (25 mL).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (99-100%, 1.0 mL, ~20 mmol) to the solution.
-
Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, being less soluble, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the final product, 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide.
| Starting Material | Intermediate | Final Product | Typical Yield |
| Ethyl acetoacetate | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide | 80-90% (overall) |
| Diethyl oxalate & Acetone | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 5-Methyl-1H-pyrazole-3-carbohydrazide | 75-85% (overall) |
Table 1: Representative Yields for Pyrazole-3-carbohydrazide Synthesis from β-Ketoesters.
Protocol 2: Synthesis from Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of pyrazoles. This method is particularly useful for accessing 3,5-diaryl substituted pyrazoles. The synthesis begins with a Claisen-Schmidt condensation to form the chalcone, followed by cyclocondensation with hydrazine.[6]
Mechanistic Rationale:
The synthesis of the chalcone itself is a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[7] The subsequent reaction with hydrazine involves a Michael addition of the hydrazine to the α,β-unsaturated system of the chalcone. This is followed by an intramolecular cyclization and dehydration, similar to the Knorr synthesis, to form an intermediate pyrazoline. The pyrazoline is then oxidized to the aromatic pyrazole. Often, the oxidation occurs in situ, but an explicit oxidizing agent may be required depending on the substrate and reaction conditions.
Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole-3-carbohydrazide (Illustrative Route)
Note: This route first forms the pyrazole ring and then introduces the carbohydrazide precursor functionality. A direct synthesis from a chalcone to a pyrazole-3-carbohydrazide is less common but can be achieved if the chalcone precursor contains an appropriate ester group.
Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Reagents and Setup: In a 250 mL Erlenmeyer flask, dissolve acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add 15 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction: Continue stirring at room temperature for 2-3 hours. A yellow precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper. Recrystallize from ethanol to obtain pure chalcone.
Step 2: Synthesis of 3,5-Diphenyl-1H-pyrazole
-
Reagents and Setup: To a 100 mL round-bottom flask, add the chalcone (2.08 g, 10 mmol), hydrazine hydrate (1.0 mL, ~20 mmol), and 30 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 5 hours.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like ethanol to get pure 3,5-diphenyl-1H-pyrazole.
Step 3: Conversion to 3,5-Diphenyl-1H-pyrazole-3-carbohydrazide
This step would require functionalization of the pyrazole, for example, through a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to a carboxylic acid and then conversion to the carbohydrazide. This multi-step process highlights a potential drawback of this route if the target is specifically a 3-carbohydrazide. A more direct route involves starting with a chalcone that already contains an ester moiety, such as an ethyl benzoylpyruvate derivative.
Protocol 3: Synthesis via 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition reactions are powerful tools in heterocyclic synthesis, allowing for the construction of five-membered rings in a single, often highly regioselective, step.[8] For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).[9]
Mechanistic Rationale:
Nitrile imines are transient species generated in situ, commonly from the base-induced dehydrohalogenation of a hydrazonoyl halide or the thermal decomposition of a tetrazole. Once formed, the nitrile imine rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile. The use of an alkyne directly yields the pyrazole, while an alkene gives a pyrazoline which requires subsequent oxidation. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Detailed Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Reagents and Setup: In a 100 mL round-bottom flask, dissolve ethyl propiolate (1.0 g, 10.2 mmol) in 25 mL of dry toluene.
-
Preparation of the Hydrazonoyl Chloride: In a separate flask, prepare the N-phenyl benzohydrazonoyl chloride from benzaldehyde phenylhydrazone and N-chlorosuccinimide (NCS) according to literature procedures.
-
In Situ Generation of Nitrile Imine: Add the N-phenyl benzohydrazonoyl chloride (2.3 g, 10 mmol) to the solution of ethyl propiolate.
-
Base Addition and Reaction: While stirring under an inert atmosphere (e.g., nitrogen), add triethylamine (1.5 mL, 11 mmol) dropwise at room temperature. After the addition is complete, heat the mixture to 80 °C and stir for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the triethylammonium chloride salt and wash the solid with a small amount of toluene.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This intermediate can then be converted to the corresponding carbohydrazide as described in Protocol 1, Step 2.
| Method | Key Precursors | Advantages | Limitations |
| From β-Ketoesters | β-Ketoester, Hydrazine | High yields, readily available starting materials, reliable.[4] | Limited substitution patterns on the pyrazole core depending on the ketoester. |
| From Chalcones | Aromatic Aldehyde, Acetophenone | Access to diverse 3,5-diaryl pyrazoles. | May require a separate oxidation step; functionalization at C3 can be multi-step. |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl Halide, Alkyne/Alkene | High regioselectivity, mild reaction conditions.[10][11] | Requires synthesis of the 1,3-dipole precursor; some precursors can be unstable. |
Table 2: Comparison of Synthetic Strategies.
Conclusion and Future Outlook
The synthesis of substituted pyrazole-3-carbohydrazides is a mature yet continually evolving field. The classical Knorr-type synthesis from β-ketoesters remains a workhorse for its reliability and simplicity.[4] Methods involving chalcones and 1,3-dipolar cycloadditions offer alternative and powerful strategies for accessing diverse substitution patterns that are crucial for structure-activity relationship (SAR) studies.[12][13] As the demand for novel therapeutic agents grows, the development of more efficient, regioselective, and environmentally benign methods for the synthesis of these valuable heterocyclic scaffolds will continue to be a major focus for researchers in synthetic and medicinal chemistry. The protocols and insights provided in this guide serve as a robust foundation for the exploration and optimization of these synthetic pathways.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 12. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Pyrazole Carbohydrazide Derivatives
Introduction: The Therapeutic Promise of Pyrazole Carbohydrazides
Pyrazole carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery.[1] When functionalized with a carbohydrazide moiety, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This diverse therapeutic potential stems from their ability to interact with various biological targets, such as enzymes and receptors involved in disease pathogenesis.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal models to evaluate the efficacy of novel pyrazole carbohydrazide compounds. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data to support preclinical drug development.
I. Strategic Selection of In Vivo Models: Aligning Mechanism with Disease Pathology
The choice of an appropriate animal model is paramount for the successful evaluation of a drug candidate's efficacy. The selection should be driven by the hypothesized mechanism of action of the pyrazole carbohydrazide derivative and the specific therapeutic area being targeted.
A. Models for Anti-Inflammatory Efficacy
Many pyrazole derivatives have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5]
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model for acute inflammation.[5][6][7] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[6] This model is particularly useful for the initial screening of compounds with potential anti-inflammatory activity.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: To assess the efficacy of compounds in a model of chronic inflammation, the CFA-induced arthritis model in rats is a suitable choice.[8] A single injection of CFA into the paw or base of the tail induces a systemic inflammatory response that mimics aspects of rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.[8]
B. Models for Antimicrobial Efficacy
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole carbohydrazides have shown promise in this area.[9][10][11][12][13]
-
Murine Thigh Infection Model: This model is extensively used to evaluate the efficacy of antimicrobial agents against localized bacterial infections.[14] Mice are rendered neutropenic to reduce the influence of the host immune system, allowing for a direct assessment of the compound's antibacterial activity.[14] The thigh is then inoculated with a known quantity of a pathogenic bacterium, such as Staphylococcus aureus or Escherichia coli.[9][14]
-
Superficial Skin Infection Model: To mimic common skin and soft tissue infections, a superficial infection model can be established in mice.[15][16] This can be achieved by tape-stripping the skin to disrupt the epidermal barrier, followed by the topical application of a bacterial suspension.[15]
C. Models for Anticancer Efficacy
Several pyrazole carbohydrazide derivatives have exhibited cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[5][2][17][18][19][20]
-
Xenograft Models: Xenograft models are a cornerstone of preclinical oncology research and involve the transplantation of human tumor cells or tissues into immunodeficient mice.[21][22][23][24][25]
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[22][24] They are highly reproducible and valuable for large-scale drug screening.[22]
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of tumor fragments from a patient into mice, which better preserves the genetic and histological characteristics of the original tumor.[22][24]
-
II. Experimental Protocols: A Step-by-Step Guide
The following section provides detailed protocols for the in vivo models described above. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare and have received approval from the relevant institutional animal care and use committee.
A. Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing and assessing acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pyrazole carbohydrazide test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
B. Protocol 2: Murine Thigh Infection Model
This protocol details the evaluation of antimicrobial efficacy in an established infection model.[14]
Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Cyclophosphamide
-
Pathogenic bacteria (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Pyrazole carbohydrazide test compound
-
Vehicle (e.g., sterile saline)
-
Reference antibiotic (e.g., Vancomycin)
-
Tissue homogenizer
-
Syringes and needles
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by administering two intraperitoneal (i.p.) doses of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[14]
-
Bacterial Preparation: Prepare an overnight culture of the bacteria in TSB. Dilute the culture to the desired concentration (e.g., 10^7 CFU/mL) in sterile saline.
-
Infection: On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
Treatment: Two hours post-infection, administer the vehicle, reference antibiotic, or test compound via the desired route (e.g., subcutaneous, intravenous).
-
Tissue Harvesting and Bacterial Enumeration: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
CFU Determination: Perform serial dilutions of the tissue homogenate and plate onto TSA plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.
Workflow for Murine Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
C. Protocol 3: Cell Line-Derived Xenograft (CDX) Model for Anticancer Efficacy
This protocol describes the establishment and use of a CDX model to assess antitumor activity.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Pyrazole carbohydrazide test compound
-
Vehicle
-
Reference anticancer drug (e.g., Doxorubicin)
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in sterile saline or a mixture of saline and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the vehicle, reference drug, or test compound according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with digital calipers two to three times per week. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.
Workflow for CDX Model
Caption: Workflow for the cell line-derived xenograft (CDX) model.
III. Data Presentation and Interpretation
Clear and concise presentation of data is crucial for interpreting the results of in vivo efficacy studies.
A. Tabular Summaries
Quantitative data, such as dosing regimens, paw volume measurements, bacterial counts, and tumor volumes, should be summarized in well-structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3 hr | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| Compound X | 25 | 0.65 ± 0.04 | 23.5% |
| Compound X | 50 | 0.51 ± 0.03 | 40.0% |
Table 2: Example Data Summary for Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) | Log Reduction |
| Vehicle Control | - | 8.2 ± 0.3 | - |
| Vancomycin | 40 | 4.5 ± 0.2 | 3.7 |
| Compound Y | 50 | 6.1 ± 0.4 | 2.1 |
| Compound Y | 100 | 5.2 ± 0.3 | 3.0 |
Table 3: Example Data Summary for CDX Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| Doxorubicin | 5 | 500 ± 75 | 66.7% |
| Compound Z | 50 | 900 ± 100 | 40.0% |
| Compound Z | 100 | 650 ± 80 | 56.7% |
IV. Conclusion and Future Directions
The in vivo animal models and protocols detailed in these application notes provide a robust framework for evaluating the therapeutic efficacy of novel pyrazole carbohydrazide derivatives. By carefully selecting the appropriate model and meticulously executing the experimental procedures, researchers can generate high-quality data to guide the advancement of promising drug candidates through the preclinical development pipeline. Future studies may involve more complex models, such as humanized mouse models for immuno-oncology applications or chronic infection models, to further elucidate the therapeutic potential of this versatile class of compounds.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpsbr.org [jpsbr.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. imquestbio.com [imquestbio.com]
- 15. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. srrjournals.com [srrjournals.com]
- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. biocytogen.com [biocytogen.com]
- 25. xenograft.org [xenograft.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming HPLC Purification Challenges of Pyrazole Carbohydrazide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of pyrazole carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds using High-Performance Liquid Chromatography (HPLC). The unique chemical nature of the pyrazole carbohydrazide scaffold—possessing both basic nitrogen atoms and a polar carbohydrazide group—presents specific chromatographic hurdles that require a nuanced approach.[1][2]
This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to empower you to diagnose issues, optimize your methods, and achieve high-purity products with confidence.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses the most common issues encountered during the HPLC purification of pyrazole carbohydrazide derivatives in a practical question-and-answer format.
Issue 1: Poor Peak Shape (Peak Tailing)
Question: My chromatogram shows severe peak tailing for my pyrazole derivative, compromising resolution and quantification. What is the underlying cause and how can I achieve a symmetrical, Gaussian peak?
Answer: Peak tailing is the most frequent challenge for this class of compounds. The primary cause is a secondary retention mechanism involving the interaction of basic analytes with acidic sites on the HPLC column's stationary phase.[3][4]
-
Causality Explained: Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[5] The basic nitrogen atoms in the pyrazole ring become protonated (positively charged) and can interact strongly with these ionized silanols via an ion-exchange mechanism. This strong, secondary interaction, in addition to the primary hydrophobic retention, leads to a portion of the analyte molecules being retained longer, resulting in a "tail."[3][5]
Troubleshooting Workflow for Peak Tailing
// Nodes ph_check [label="Is Mobile Phase pH < 3.5?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Action: Lower pH to 2.5-3.0\nusing 0.1% Formic Acid or TFA.\nThis protonates silanols (Si-OH)\n and reduces interaction.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_check [label="Is the buffer concentration\nadequate (20-50 mM)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_buffer [label="Action: Increase buffer concentration\nto ensure stable pH at the column surface.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_check [label="Are you using a modern,\nhigh-purity, end-capped column?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Action: Switch to a column with\nlow silanol activity (e.g., embedded\npolar group or hybrid particle column).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; competing_base [label="Final Step: Add a competing base\n(e.g., 10-20 mM triethylamine)\nto the mobile phase to saturate\nactive silanol sites.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solved [label="Peak Shape Improved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> ph_check; ph_check -> adjust_ph [label="No"]; ph_check -> buffer_check [label="Yes"]; adjust_ph -> buffer_check;
buffer_check -> increase_buffer [label="No"]; buffer_check -> column_check [label="Yes"]; increase_buffer -> column_check;
column_check -> change_column [label="No"]; column_check -> competing_base [label="Yes"]; change_column -> competing_base;
adjust_ph -> solved [style=dashed, arrowhead=none]; increase_buffer -> solved [style=dashed, arrowhead=none]; change_column -> solved [style=dashed, arrowhead=none]; competing_base -> solved [style=dashed]; } } Caption: Troubleshooting Decision Tree for Peak Tailing.
Issue 2: Inadequate Retention in Reversed-Phase Chromatography
Question: My pyrazole carbohydrazide derivative is highly polar and elutes at or near the solvent front (void volume) in my reversed-phase method. How can I increase its retention?
Answer: This is a common problem stemming from the high polarity of the carbohydrazide functional group, which has a weak affinity for the non-polar C18 stationary phase.[6]
-
Causality Explained: In reversed-phase HPLC, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Highly polar molecules prefer the polar mobile phase and are not retained effectively. Using a mobile phase with a very high aqueous content is necessary, but this can cause "phase collapse" or "dewetting" on traditional C18 columns, where the mobile phase is expelled from the pores, leading to a dramatic loss of retention.[7]
Strategies to Enhance Retention of Polar Derivatives
-
Use an Aqueous-Stable Column: Switch to a column specifically designed for use in highly aqueous mobile phases (often designated with "AQ"). These columns feature polar end-capping or embedded polar groups that prevent phase collapse and provide better retention for polar analytes.[7]
-
Decrease Organic Solvent: Reduce the percentage of acetonitrile or methanol in the mobile phase. For very polar compounds, you may need to operate with as little as 1-5% organic solvent.[7]
-
Adjust Mobile Phase pH: For ionizable pyrazole derivatives, adjusting the pH to suppress ionization will increase their hydrophobicity and retention. For basic pyrazoles, increasing the pH can enhance retention on the reversed-phase column.[7]
-
Consider an Alternative Mode of Chromatography: If reversed-phase methods are insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic, low-aqueous mobile phase.[8] This promotes the retention of very polar analytes, eluting them in order of increasing polarity. HILIC is also advantageous for LC-MS applications as the high organic content of the mobile phase facilitates more efficient ionization.[8]
Issue 3: Scaling Up from Analytical to Preparative Purification
Question: I have a well-optimized analytical method, but when I try to scale it up to a preparative column for purification, I lose resolution and purity. What am I doing wrong?
Answer: Successfully scaling a method from an analytical (for identification and quantification) to a preparative (for isolation and purification) scale requires a systematic approach to maintain chromatographic performance while significantly increasing the sample load.[9][10]
-
Causality Explained: A direct transfer of analytical conditions to a larger column often fails because the relationships between flow rate, column dimensions, and sample volume are not linear in the way one might assume. The goal of a linear scale-up is to keep the linear velocity of the mobile phase and the residence time of the analyte on the column constant.[11]
Key Parameters for Successful Scale-Up
| Parameter | Analytical Scale (Example) | Preparative Scale (Example) | Scaling Calculation | Rationale |
| Column ID | 4.6 mm | 21.2 mm | - | The larger diameter allows for higher sample loading.[12] |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Flow_prep = Flow_anal * (ID_prep² / ID_anal²) | Maintains constant linear velocity to preserve resolution.[10] |
| Sample Load | 10 µg | 2.12 mg | Load_prep = Load_anal * (ID_prep² / ID_anal²) | Increases sample capacity proportionally to the column's cross-sectional area.[12] |
| Gradient Time | 10 min | 10 min | Keep gradient time constant | Ensures the elution profile remains consistent relative to column volumes.[10] |
| Particle Size | 3.5 µm | 5 µm or 10 µm | - | Larger particles are often used in prep columns to reduce backpressure, but this may slightly decrease efficiency.[10] |
Detailed Experimental Protocols
Protocol 1: Systematic Method Development for Pyrazole Carbohydrazides
This protocol provides a structured workflow for developing a robust purification method from scratch.
Steps:
-
Analyte Characterization: Determine the solubility of your derivative. A good starting diluent is one that matches the initial mobile phase conditions to avoid peak distortion.
-
Column Selection: Begin with a modern, high-purity silica C18 column (e.g., a hybrid particle or polar-endcapped column) to minimize silanol interactions.
-
Initial Gradient: Perform a fast "scouting" gradient from 5% to 95% organic solvent (Acetonitrile is a good first choice) with an acidic modifier (0.1% formic acid or trifluoroacetic acid) over 10-15 minutes.[13] This will reveal the approximate organic percentage needed for elution.
-
Optimize Peak Shape: If peak tailing is observed, implement the strategies from the troubleshooting guide, primarily by adjusting the mobile phase pH. It is crucial to use buffers when operating at mid-range pH to control the ionization state of the analytes and ensure reproducibility.[14][15]
-
Optimize Resolution: If co-elution with impurities is an issue, adjust the gradient slope (make it shallower around the elution point of your compound) or switch the organic solvent from acetonitrile to methanol. These solvents have different properties and can alter the elution order (selectivity).[14]
-
Finalize and Scale: Once an optimized analytical method is achieved, use the scaling calculations to transfer it to a preparative column. Perform a loading study on the preparative column to determine the maximum sample amount that can be injected without losing resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities I should be aware of when purifying pyrazole carbohydrazide derivatives? A1: Common impurities often include unreacted starting materials, such as the initial pyrazole carboxylic acid ethyl ester or the hydrazine hydrate.[16] Additionally, side reactions can lead to isomeric byproducts. For instance, intramolecular benzoyl migration has been observed, which can form isomeric 5-aminopyrazole-4-(N-benzoyl)hydrazides.[16] It is crucial to have an analytical method that can resolve your target compound from these potential impurities.
Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent in my mobile phase? A2: The choice can significantly impact selectivity. ACN is generally a weaker solvent than MeOH in reversed-phase, leading to longer retention times. It also has lower viscosity and UV cutoff. MeOH is a protic solvent and can engage in hydrogen bonding interactions, which can be beneficial for altering the selectivity between your target compound and impurities. A good practice is to screen both solvents during method development.[14]
Q3: When is it necessary to use an ion-pairing reagent? A3: Ion-pairing chromatography (IPC) can be a powerful technique for retaining highly polar or charged compounds in reversed-phase HPLC.[7] It involves adding a reagent (e.g., trifluoroacetic acid for basic compounds) that forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase. However, IPC has drawbacks: the reagents are often not MS-friendly and can be difficult to remove from the column, leading to long equilibration times. It is generally recommended to first explore other options like pH adjustment, highly aqueous mobile phases, or HILIC before turning to ion-pairing.[6]
Q4: How important is mobile phase preparation and degassing? A4: It is critically important for reproducibility and system health. Always use high-purity, HPLC-grade solvents.[17] Buffers should be prepared fresh and filtered (0.22 or 0.45 µm filter) to remove particulates that can block frits and damage the column.[17] Degassing (e.g., by sonication or inline degasser) is essential to remove dissolved gases that can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise.[18]
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 9. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 10. Peptide Purification Scale-Up with HPLC [knauer.net]
- 11. bio-rad.com [bio-rad.com]
- 12. silicycle.com [silicycle.com]
- 13. ijcpa.in [ijcpa.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Solubility of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide in DMSO
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-cyclopropyl-1H-pyrazole-3-carbohydrazide in Dimethyl Sulfoxide (DMSO). Our goal is to explain the underlying scientific principles behind these issues and offer practical, field-proven solutions to ensure the success and reproducibility of your experiments.
Section 1: Compound & Solvent Profile
A foundational understanding of the molecule's structure and the solvent's properties is critical for troubleshooting. The compound , this compound, possesses distinct chemical features that influence its solubility.
-
Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This moiety can participate in hydrogen bonding as both a donor and an acceptor, contributing to its affinity for polar solvents.[1][2]
-
Cyclopropyl Group: A small, non-polar, cyclic alkyl group. This feature increases the lipophilicity of the molecule, which can decrease its solubility in highly polar aqueous solvents but improve it in organic solvents.[1]
-
Carbohydrazide Group (-CONHNH₂): A highly polar functional group capable of forming strong hydrogen bonds. This part of the molecule is key to its solubility in polar solvents like DMSO.
DMSO is a powerful, polar aprotic solvent, widely used for its ability to dissolve a broad spectrum of chemical compounds.[3][4] However, its effectiveness is governed by factors such as water content, temperature, and the intrinsic properties of the solute.[5][6]
| Parameter | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₇H₁₀N₄O | C₂H₆OS |
| Key Functional Groups | Pyrazole, Cyclopropyl, Carbohydrazide | Sulfoxide |
| Anticipated Solubility Drivers | Polar (Pyrazole, Carbohydrazide), Non-polar (Cyclopropyl) | Highly Polar, Aprotic |
| CAS Number | 395653-63-1[7] | 67-68-5 |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a question-and-answer format.
Q1: My this compound is not dissolving or is dissolving very slowly in DMSO at room temperature. What's wrong?
This is the most frequent challenge and can stem from several factors related to thermodynamics and kinetics.
Answer:
Complete dissolution requires overcoming the compound's crystal lattice energy—the energy holding the solid-state molecules together.[8] Several factors could be hindering this process:
-
High Concentration: You may be attempting to create a solution that is above the compound's saturation point in DMSO at room temperature. The combination of polar and non-polar groups means that while DMSO is a good solvent, its capacity is finite.
-
Insufficient Mechanical Energy: The rate of dissolution is often slow without physical assistance. Simply adding the solid to the solvent is often not enough.[9]
-
Compound Form: The compound may be in a highly stable, crystalline polymorphic form, which has lower solubility than an amorphous (non-crystalline) solid.[10]
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly alter its solvation properties and may decrease the solubility of certain organic compounds.[6][11] Always use anhydrous (dry) DMSO from a freshly opened or properly stored bottle.
Q2: What is the standard, field-proven protocol for preparing a stock solution of this compound in DMSO?
Following a systematic protocol is crucial for consistency and success.
Answer:
This protocol is designed to maximize the chances of complete dissolution while minimizing the risk of compound degradation.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity, e.g., ≥99.9%)
-
Sterile microcentrifuge tube or glass vial
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-Equilibrate: Allow the container of the solid compound to reach room temperature before opening to prevent moisture condensation on the powder.
-
Weigh Compound: Tare your chosen vial on the analytical balance. Carefully weigh the desired amount of this compound. (For 1 mL of a 10 mM stock, you would need approximately 1.66 mg, based on a molecular weight of ~166.18 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mechanical Agitation (Vortex): Tightly cap the vial and vortex vigorously for 1-2 minutes. This provides the initial energy to break up particles and begin the dissolution process.[12]
-
Mechanical Agitation (Sonicate): If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator for 5-15 minutes.[9] Sonication uses ultrasonic waves to create micro-cavitations, which provides intense, localized energy to break apart solute particles and enhance dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source. A fully dissolved solution should be completely clear with no visible particulates.
-
Gentle Warming (Optional): If particulates remain, proceed to the gentle heating step described in Q3.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed, sterile tubes to minimize freeze-thaw cycles and moisture contamination.[13] Store at -20°C for short-term (months) or -80°C for long-term (up to a year).[9]
Q3: Can I heat the solution to force it to dissolve? What are the risks involved?
Heating is a common and effective technique, but it must be applied with caution.
Answer:
Yes, gentle heating can significantly increase the solubility of most solid compounds, as the dissolution process is typically endothermic (absorbs heat).[5][14] The added thermal energy helps the solvent molecules break down the solute's crystal lattice more effectively.
Recommended Procedure:
-
Warm the solution in a water bath set to 37°C.[9][12] You can gradually increase the temperature up to 50°C if necessary.
-
Intermittently vortex the sample during warming to ensure even heating and mixing.
Potential Risks:
-
Thermal Degradation: Pyrazole and carbohydrazide functional groups can be susceptible to degradation at elevated temperatures. Prolonged exposure to high heat can break down your compound, rendering your experiments invalid.
-
Safety: DMSO readily penetrates the skin and can carry dissolved chemicals with it.[15][16] Always wear appropriate personal protective equipment (PPE), especially when working with heated solutions.
Q4: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. How can I prevent this?
This is a classic problem known as solvent-shift precipitation, which occurs when a compound is transferred to a solvent in which it is less soluble.
Answer:
This issue arises because this compound, like many drug-like molecules, is significantly less soluble in water than in pure DMSO.[12] When the DMSO stock is added to an aqueous buffer or medium, the overall polarity of the solvent system increases dramatically, causing the compound to precipitate.
Strategies to Prevent Precipitation:
-
Use a Highly Concentrated Stock: The most common solution is to prepare a high-concentration stock in DMSO (e.g., 10-50 mM) so that only a very small volume is needed for dilution. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[13] A 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium) is standard practice.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a stepwise or serial dilution.[13] This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility and prevent precipitation.[9]
-
Vortex During Addition: Add the DMSO stock dropwise to the aqueous medium while it is being vortexed. The rapid mixing can help disperse the compound molecules before they have a chance to aggregate and precipitate.
Q5: What are some alternative solvents if I cannot achieve the desired concentration in DMSO or if DMSO is incompatible with my experiment?
While DMSO is a first-line choice, other solvents may be suitable.
Answer:
If DMSO is not viable, consider these alternatives, but always validate their compatibility with your specific assay.
| Solvent | Type | Notes | Potential Issues |
| Dimethylformamide (DMF) | Polar Aprotic | Similar dissolving power to DMSO for many compounds. | Higher toxicity than DMSO; must be used with caution.[17] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Another strong solvent with properties similar to DMSO.[17] | Also carries toxicity concerns and should be kept at low final concentrations. |
| Ethanol (EtOH) | Polar Protic | Less toxic and often used in biological systems. | Generally a weaker solvent than DMSO for complex organic molecules. May not achieve high concentrations.[17] |
| Co-solvents for in vivo use | Various | Mixtures containing PEG400, Tween 80, or cyclodextrins can be used to formulate poorly soluble compounds for animal studies.[13][18] | These agents can interfere with in vitro assays and are typically reserved for formulation development. |
Section 3: Visualized Troubleshooting & Workflows
To further aid in your experimental design, we have created logical diagrams to guide your troubleshooting process.
Workflow for Dissolving Difficult Compounds
This flowchart provides a step-by-step decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Key Factors Influencing Compound Solubility
This diagram illustrates the interplay of factors that determine the final outcome of your dissolution experiment.
Caption: Interacting factors that govern solubility.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 395653-63-1 | VQA65363 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. byjus.com [byjus.com]
- 15. quora.com [quora.com]
- 16. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.
Troubleshooting Guide
This section tackles specific, common problems that can arise during pyrazole synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
A: Low or no yield is a frequent challenge in pyrazole synthesis and can stem from several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions. A systematic approach is crucial for pinpointing the issue.[1]
Potential Causes & Solutions:
-
Inadequate Reaction Conditions: The classic Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to reaction parameters.[1][2]
-
Temperature: Many reactions require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature. Conversely, excessive heat can lead to the degradation of starting materials or products, so finding the optimal temperature is key.[3]
-
pH: The reaction is often acid-catalyzed.[2][4] The pH of the reaction medium can significantly influence the rate of condensation and cyclization. If the medium is too neutral, the reaction may be sluggish. If it's too acidic, the hydrazine can be fully protonated, reducing its nucleophilicity. Aim for a pH between 0 and 6.9 for optimal results.[4] A catalytic amount of a mild acid like acetic acid is often sufficient.
-
Reaction Time: Some reactions are simply slow. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a longer reaction time is needed.
-
-
Poor Starting Material Reactivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the reaction. If you suspect this is the case, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic route.
-
Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, slowing down the initial attack on the dicarbonyl. Conversely, electron-withdrawing groups on the 1,3-dicarbonyl can make it more susceptible to nucleophilic attack but may affect the subsequent cyclization step.[3]
-
-
Catalyst Issues: While many pyrazole syntheses proceed without a catalyst, some systems benefit from one.
-
Lewis Acids: For sluggish reactions, the addition of a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or ZrCl₄ can enhance the electrophilicity of the carbonyl carbons and improve yields.[3]
-
Nano-catalysts: Nano-ZnO has been shown to be an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times.[5]
-
Troubleshooting Workflow:
Below is a decision-making workflow to guide your optimization process for improving yield.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Regioisomeric Mixtures
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[5][6][7] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. Fortunately, several strategies can be employed to control the regioselectivity.
Controlling Factors & Solutions:
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[8][9] These solvents can stabilize intermediates through hydrogen bonding, favoring the formation of one regioisomer over the other.[8]
-
Aprotic Dipolar Solvents: For the condensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[5]
-
-
Steric and Electronic Control: The inherent properties of your substrates can be leveraged.
-
The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl. By carefully choosing your substrates, you can often favor one isomer. For instance, in phenylhydrazine, the unsubstituted NH₂ group is more nucleophilic.[8]
-
-
Catalysis:
-
Silver Catalysis: For specific substrates like trifluoromethylated ynones and aryl hydrazines, silver catalysts (e.g., AgOTf) have been shown to provide highly regioselective formation of 3-CF₃-pyrazoles with excellent yields.[6]
-
Experimental Protocol for Improving Regioselectivity with Fluorinated Alcohols:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the substituted hydrazine (1-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography to isolate the major regioisomer.
Data Summary: Solvent Effects on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (desired:undesired) | Reference |
| 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Low selectivity | [8][9] |
| 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [8] |
| 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >95:5 | [8][9] |
| 1,3-Diketone | Arylhydrazine | Ethanol | Variable | [5] |
| 1,3-Diketone | Arylhydrazine | DMAc | High selectivity | [6] |
Issue 3: Side Product Formation and Difficult Purification
Q: My reaction mixture is complex, showing multiple spots on TLC, and the desired product is difficult to purify. What are the likely side products and how can I minimize their formation and purify my target compound?
A: A complex reaction mixture indicates the presence of side reactions or incomplete conversion. Identifying these byproducts is the first step toward optimizing the reaction and developing an effective purification strategy.[7]
Common Side Products and Mitigation Strategies:
-
Pyrazoline Intermediates: Incomplete aromatization can lead to the presence of pyrazoline intermediates.[7]
-
Symptoms: You may observe byproducts with a mass corresponding to the desired pyrazole + 2 atomic mass units (from the two extra hydrogens).
-
Solution: If a pyrazoline is formed, an oxidation step is required to obtain the pyrazole.[6] This can sometimes be achieved by simply extending the reaction time at an elevated temperature or by introducing a mild oxidizing agent.
-
-
Hydrazone Formation: The initial condensation product, a hydrazone, may not undergo cyclization.
-
Symptoms: A stable intermediate that does not convert to the final product.
-
Solution: This often points to a high energy barrier for the intramolecular cyclization step. Adding a catalytic amount of acid or increasing the reaction temperature can promote cyclization.
-
-
Degradation Products: Starting materials or the product itself may be unstable under the reaction conditions.
-
Solution: Lower the reaction temperature and monitor the reaction carefully to stop it once the starting material is consumed, preventing prolonged exposure to heat. Ensure the purity of your starting materials, as impurities can sometimes catalyze decomposition.[3]
-
Purification Strategies:
-
Crystallization: If your pyrazole product is a solid, recrystallization is often the most effective method for obtaining high-purity material, especially on a large scale.[3]
-
Acid-Base Extraction: Pyrazoles are weakly basic due to the pyridine-like nitrogen atom.[10][11] This property can be exploited for purification. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified pyrazole extracted back into an organic solvent.
-
Formation of Acid Addition Salts: For challenging purifications, the pyrazole can be converted into a crystalline acid addition salt (e.g., hydrochloride or sulfate).[12][13] The salt is then isolated, and the free pyrazole can be regenerated by treatment with a base.[12][13]
-
Chromatography: Column chromatography on silica gel is a standard method for purifying pyrazoles. For highly polar products, a reverse-phase chromatography might be more suitable.[3]
Caption: Decision tree for pyrazole purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis?
A: The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[5][6][14] Other important starting materials include α,β-unsaturated ketones and aldehydes, acetylenic ketones, and diazo compounds.[6][10][14]
Q2: How do I choose the right solvent for my pyrazole synthesis?
A: Solvent choice is critical and can influence reaction rate, yield, and even regioselectivity.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most traditionally used solvents, especially for the Knorr synthesis. They are good at solvating the starting materials and any ionic intermediates.
-
Aprotic Polar Solvents (e.g., DMF, DMAc): As mentioned earlier, these can improve regioselectivity in certain cases.[5]
-
Fluorinated Alcohols (e.g., TFE, HFIP): These are excellent choices when regioselectivity is a major concern, particularly with fluorinated substrates.[8][9]
-
Green Solvents: For more environmentally friendly processes, water, ethylene glycol, or deep eutectic solvents (DESs) have been successfully employed.[15][16][17]
Q3: When should I consider using a catalyst?
A: While many pyrazole syntheses proceed thermally or with a simple acid catalyst, a dedicated catalyst can be beneficial in several situations:
-
To increase the reaction rate: If the reaction is slow at moderate temperatures.
-
To improve yield: By lowering the activation energy and minimizing side reactions.
-
To control regioselectivity: Certain catalysts can direct the reaction towards a specific regioisomer.[6]
-
For milder reaction conditions: Catalysts can enable reactions to proceed at lower temperatures, which is useful for sensitive substrates.
Commonly Used Catalysts in Pyrazole Synthesis:
| Catalyst Type | Examples | Application | Reference |
| Acid Catalysts | Acetic Acid, H₂SO₄, TsOH | General Knorr synthesis | [2][4] |
| Lewis Acids | Yb(OTf)₃, InCl₃, ZrCl₄ | Activating carbonyls, improving yield | [3] |
| Metal Catalysts | AgOTf, Nano-ZnO, Ru-complexes | Regioselectivity, green synthesis, alternative routes | [5][6][18] |
| Organocatalysts | Piperidine, Imidazole | Multicomponent reactions | [14][15] |
Q4: What is the general mechanism of the Knorr pyrazole synthesis?
A: The Knorr synthesis involves two key steps: condensation and cyclization.
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1][19]
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1][19]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
identifying and minimizing side products in carbohydrazide synthesis
Welcome to the comprehensive technical support guide for the synthesis of carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development and other chemical industries who are working with or developing processes involving carbohydrazide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize the formation of common side products, ensuring the highest purity of your final product.
Introduction: The Synthetic Landscape of Carbohydrazide
Carbohydrazide (CH₆N₄O) is a white, water-soluble solid with significant industrial applications, including as an oxygen scavenger in boiler water treatment, a precursor in the synthesis of pharmaceuticals and agrochemicals, and as a component in rocket propellants.[1] The primary industrial synthesis routes involve the reaction of a carbonyl compound or its derivative with hydrazine. The two most common methods are:
-
The Urea-Hydrazine Route: This method involves the reaction of urea with an excess of hydrazine hydrate.[2][3] It is an economically favorable route due to the low cost of urea.
-
The Dialkyl Carbonate-Hydrazine Route: This process typically uses diethyl carbonate or dimethyl carbonate, which reacts with hydrazine hydrate to form carbohydrazide.[4][5] This route can offer higher purity but may be more expensive.
While these synthetic routes are well-established, the formation of side products can significantly impact the yield and purity of the final carbohydrazide product. This guide will focus on the identification and mitigation of these unwanted byproducts.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section addresses common issues encountered during carbohydrazide synthesis in a question-and-answer format, providing insights into the underlying chemistry and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My carbohydrazide synthesis from urea and hydrazine has a low yield and appears contaminated. What are the likely side products?
A1: When synthesizing carbohydrazide from urea and hydrazine, the primary side products of concern are biurea and, to a lesser extent, triaminoguanidine .
-
Biurea (Hydrazine-1,2-dicarboxamide): This is a common byproduct formed by the reaction of hydrazine with two molecules of urea.[3] Its formation is favored under certain conditions and can be a significant contaminant.
-
Triaminoguanidine: While less common, triaminoguanidine can be formed under forcing conditions from reactions involving hydrazine and urea derivatives.[6]
The presence of these impurities not only reduces the yield of carbohydrazide but can also affect its performance in downstream applications.
Q2: What reaction conditions favor the formation of biurea in the urea-hydrazine route?
A2: The formation of biurea is primarily influenced by the molar ratio of the reactants and the reaction temperature.
-
Molar Ratio: An insufficient excess of hydrazine relative to urea can lead to the formation of biurea. When the concentration of urea is high, a single hydrazine molecule is more likely to react with two urea molecules.
-
Temperature: High reaction temperatures can promote the formation of biurea and other degradation products.[7]
To minimize biurea formation, it is crucial to use a significant molar excess of hydrazine hydrate and to maintain careful control over the reaction temperature.
Q3: I am using the diethyl carbonate method and my product is still not pure. What are the possible side products in this synthesis?
A3: The diethyl carbonate route is generally considered to produce a purer product; however, side reactions can still occur. Potential side products include:
-
Ethyl Carbazate: This is an intermediate in the reaction. If the reaction does not go to completion, or if an insufficient amount of hydrazine is used in the second step of a two-step process, ethyl carbazate may remain as an impurity.
-
Unreacted Diethyl Carbonate: Incomplete reaction will lead to the presence of the starting material in the final product.
-
Hydrazine Salts: If the reaction is carried out in the presence of acidic impurities, hydrazine salts can form.
Optimizing reaction time, temperature, and reactant stoichiometry is key to minimizing these impurities.
Q4: How can I effectively remove biurea from my carbohydrazide product?
A4: Due to the similar structures and properties of carbohydrazide and biurea, their separation can be challenging. The most effective laboratory-scale method for purification is recrystallization .
-
Solvent Selection: A key aspect of successful recrystallization is choosing an appropriate solvent. Water is a commonly used solvent for recrystallizing carbohydrazide.[5] The principle is that carbohydrazide has a higher solubility in hot water and a significantly lower solubility in cold water, while biurea may have a different solubility profile.
-
Procedure: The crude carbohydrazide is dissolved in a minimum amount of hot water to form a saturated solution. The solution is then allowed to cool slowly, during which the purer carbohydrazide crystallizes out, leaving the more soluble impurities in the mother liquor. The crystals are then collected by filtration.
For a detailed protocol, refer to the "Experimental Protocols" section below.
Visualizing Reaction Pathways
To better understand the desired reaction and competing side reactions, the following diagrams illustrate the chemical transformations.
Caption: Main synthesis route vs. biurea side reaction.
Analytical Techniques for Impurity Identification
Accurate identification of side products is the first step in effective troubleshooting. The following table summarizes the key analytical techniques for characterizing the purity of your carbohydrazide product.
| Technique | Application for Carbohydrazide Synthesis |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful tool for separating and quantifying carbohydrazide and its non-volatile impurities like biurea. A reverse-phase C18 column with a UV detector is commonly used.[8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is suitable for identifying volatile impurities and can also be used to analyze the thermal decomposition products of carbohydrazide.[10][11] Derivatization may be necessary for non-volatile compounds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | FTIR provides a molecular fingerprint of the sample. The presence of characteristic peaks for biurea or triaminoguanidine can confirm their presence as impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of carbohydrazide and its side products. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and purification of carbohydrazide.
Protocol 1: Recrystallization of Carbohydrazide for Purification
This protocol describes a standard procedure for purifying crude carbohydrazide containing impurities such as biurea.
Materials:
-
Crude carbohydrazide
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Beakers
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude carbohydrazide in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified carbohydrazide crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) to remove residual water.
Protocol 2: Identification of Impurities by FTIR Spectroscopy
This protocol outlines the procedure for using FTIR to identify common impurities in a carbohydrazide sample.
Materials:
-
Carbohydrazide sample (and if available, pure standards of carbohydrazide, biurea, and triaminoguanidine)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Spectrum: Place a small amount of the carbohydrazide sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Compare the obtained spectrum with reference spectra of pure carbohydrazide, biurea, and triaminoguanidine. Look for characteristic peaks of the impurities in your sample's spectrum.
Characteristic FTIR Peaks (cm⁻¹):
| Compound | Key Vibrational Modes |
| Carbohydrazide | N-H stretching (around 3300-3400), C=O stretching (around 1630-1650), N-H bending (around 1530-1550) |
| Biurea | N-H stretching, distinct C=O stretching peaks (often two, around 1650-1700), C-N stretching |
| Triaminoguanidine | N-H stretching (broad), C=N stretching (around 1650-1680), N-H bending |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
Logical Flow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting issues in your carbohydrazide synthesis.
Caption: Troubleshooting workflow for carbohydrazide synthesis.
References
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Biurea - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. ureaknowhow.com [ureaknowhow.com]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A combined ReaxFF simulation and TG-MS study on the thermal decomposition mechanism of 5,5ʹ-dinitramino-3,3ʹ-bi[1,2,4-triazolate] carbohydrazide salt (CBNT) - 北京理工大学 [pure.bit.edu.cn]
- 11. sielc.com [sielc.com]
- 12. LabXchange [labxchange.org]
Technical Support Center: Strategies to Enhance the Metabolic Stability of Pyrazole Carbohydrazides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the metabolic stability of pyrazole carbohydrazide compounds. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.
Part 1: Foundational Understanding of Pyrazole Carbohydrazide Metabolism
Before troubleshooting, it's crucial to understand the metabolic liabilities inherent to the pyrazole carbohydrazide scaffold. Metabolism is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1]
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this phase introduces or exposes functional groups.[2][3] For pyrazole carbohydrazides, common Phase I reactions include:
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself, while generally considered metabolically stable, can undergo oxidation, especially at unsubstituted carbon atoms.[4][5]
-
Oxidation of Substituents: Alkyl or aryl groups attached to the pyrazole or carbohydrazide moiety are susceptible to hydroxylation.
-
N-Dealkylation: If N-substituted pyrazoles are used, dealkylation is a possible metabolic pathway.[4]
-
Hydrolysis of the Carbohydrazide Moiety: The carbohydrazide linker can be susceptible to enzymatic hydrolysis, breaking the molecule apart.
-
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1] Key Phase II reactions include:
-
Glucuronidation: The pyrazole nitrogen can be a site for N-glucuronidation.[4]
-
Sulfation: Hydroxylated metabolites from Phase I can undergo sulfation.
-
The interplay of these pathways determines the metabolic fate and, consequently, the half-life and bioavailability of your compound. A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient exposure at the target site.[6][7]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides step-by-step protocols for key experiments and guidance on interpreting the results to inform your next steps in compound optimization.
Troubleshooting Scenario 1: My compound shows low stability in Human Liver Microsomes (HLM). How do I identify the metabolic soft spot?
Low stability in HLM is a common issue, indicating rapid Phase I metabolism, primarily by CYP enzymes.[7] The goal is to pinpoint where on the molecule metabolism is occurring.
Experimental Workflow: Metabolite Identification Study
Caption: Workflow for metabolite identification using HLM and LC-MS/MS.
Detailed Protocol:
-
Incubation:
-
Prepare a solution of your pyrazole carbohydrazide (typically 1-10 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add Human Liver Microsomes (final concentration ~0.5 mg/mL).
-
Initiate the reaction by adding the NADPH regenerating system (cofactor for CYP enzymes).[8]
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Causality: NADPH is essential for the catalytic cycle of CYP450 enzymes. Without it, most Phase I oxidation will not occur. This is why a control incubation without NADPH is critical to distinguish between metabolic and non-metabolic degradation.[2]
-
-
Sample Preparation:
-
Stop the reaction by adding a cold organic solvent like acetonitrile (typically 2x the incubation volume). This also precipitates the microsomal proteins.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial for analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Causality: LC-MS/MS separates the parent compound from its metabolites and provides precise mass information. A common metabolic modification is hydroxylation, which results in a mass increase of +16 Da (the mass of an oxygen atom).
-
-
Data Interpretation:
-
Look for new peaks in the chromatogram of the +NADPH sample that are absent in the -NADPH control.
-
Determine the mass of these new peaks. A mass shift of +16 Da suggests hydroxylation, +176 Da suggests glucuronidation, etc.
-
Perform MS/MS fragmentation on the metabolite peaks. The fragmentation pattern can often reveal the location of the modification.
-
Next Steps Based on Findings:
| Metabolite Identified | Inferred "Soft Spot" | Primary Strategy |
| Hydroxylation on pyrazole ring | Unsubstituted C-H on the pyrazole | Block the position with a fluorine or methyl group.[9][10] |
| Hydroxylation on an aryl substituent | Electron-rich position on the aryl ring | Introduce an electron-withdrawing group (e.g., fluorine, chlorine) to deactivate the ring.[11] |
| N-dealkylation | N-alkyl group on the pyrazole | Replace the alkyl group with a more stable alternative or remove it if not essential for activity. |
| Hydrolysis product | Carbohydrazide linker | Replace the carbohydrazide with a more stable bioisostere (e.g., 1,3,4-oxadiazole, 1,2,4-triazole).[12][13] |
Troubleshooting Scenario 2: My compound is stable in HLM but shows high clearance in hepatocyte stability assays. What does this mean?
This discrepancy suggests that while the compound is resistant to Phase I metabolism, it is likely being cleared by Phase II conjugation enzymes or transporter-mediated efflux, which are more active in intact hepatocytes.[7]
Experimental Workflow: Differentiating Phase II Metabolism and Transporter Effects
Caption: Decision workflow for investigating high hepatocyte clearance.
Protocol Considerations:
-
Confirm Phase II Metabolism:
-
Re-run your hepatocyte assay and analyze the supernatant for metabolites with mass shifts corresponding to common conjugations (e.g., +176 Da for glucuronic acid, +80 Da for sulfate).
-
You can also perform incubations with liver S9 fractions, which contain both microsomal and cytosolic (including many Phase II) enzymes.[1]
-
-
Isolate the Pathway:
-
If glucuronidation is suspected, perform an incubation with liver microsomes supplemented with UDPGA (the cofactor for UGT enzymes). An increase in metabolite formation will confirm this pathway.
-
-
Investigate Transporter Involvement:
-
If Phase II metabolism is low, the high clearance could be due to active transport out of the hepatocytes.
-
Conduct the hepatocyte stability assay in the presence of known broad-spectrum efflux transporter inhibitors. A significant decrease in the clearance of your compound in the presence of an inhibitor suggests it is a substrate for that transporter.
-
Next Steps Based on Findings:
-
If Phase II metabolism is confirmed:
-
Identify the site of conjugation. If it's a hydroxyl group, consider replacing it with a bioisostere that cannot be conjugated.
-
If it's the pyrazole nitrogen, modifying substituents on the ring can sterically hinder the approach of the large UGT enzyme.
-
-
If transporter-mediated efflux is confirmed:
-
Modify the physicochemical properties of your compound. Often, reducing the number of hydrogen bond donors or increasing polarity can reduce efflux.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the first and most cost-effective experiment I should run to assess metabolic stability?
The liver microsomal stability assay is the standard first-line, high-throughput screen.[14] It primarily assesses Phase I metabolic stability and provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for early-stage decision-making.[15]
Q2: My pyrazole carbohydrazide is unstable. Should I modify the pyrazole ring or the carbohydrazide moiety first?
This depends on your metabolite identification data. However, the carbohydrazide moiety is often a point of metabolic weakness due to potential hydrolysis.[16][17] Replacing it with a metabolically robust bioisostere like a 1,3,4-oxadiazole or a 1,2,4-triazole is a common and often successful first strategy.[12][13] These rings mimic the hydrogen bonding properties of the amide-like structure in the carbohydrazide while being more resistant to hydrolysis.
Q3: How does lipophilicity affect the metabolic stability of my compounds?
Generally, there is a strong correlation between high lipophilicity (high LogP) and increased metabolic clearance.[9] Highly lipophilic compounds partition more readily into the lipid bilayer of the endoplasmic reticulum, where the CYP450 enzymes are located, increasing their rate of metabolism. A common strategy to improve metabolic stability is to reduce the lipophilicity of your compound, for example, by adding polar functional groups.
Q4: I've identified a metabolic "soft spot" on an aromatic ring substituent. What is the most common way to block this?
Fluorination is a widely used and effective strategy.[9][10] Replacing a hydrogen atom with a fluorine atom at the site of metabolism can block oxidation for two main reasons:
-
The carbon-fluorine (C-F) bond is much stronger than a carbon-hydrogen (C-H) bond and is therefore more difficult for CYP enzymes to break.
-
Fluorine is highly electronegative, which withdraws electron density from the aromatic ring, making it less susceptible to oxidative attack.[11]
Q5: Can changing the substitution pattern on the pyrazole ring improve stability?
Yes. The electronic and steric properties of substituents on the pyrazole ring can influence its interaction with metabolic enzymes. For instance, studies on CYP2E1 have shown that the position and nature of substituents on the pyrazole ring significantly affect binding affinity to the enzyme's active site.[18] Adding bulky groups near a potential site of metabolism can sterically hinder the enzyme and reduce the rate of metabolism.
Q6: Are there any computational tools that can predict metabolic liabilities?
Yes, several in silico tools can predict potential sites of metabolism (SoMs) on a molecule. Programs like MetaSite™ can help prioritize which areas of your molecule are most likely to be "hot spots" for metabolism.[11] These predictions should always be confirmed experimentally but can be invaluable for guiding your medicinal chemistry efforts.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. drughunter.com [drughunter.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays for Pyrazole Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide addresses the nuanced challenges of working with pyrazole-based inhibitors in enzymatic assays. Pyrazoles are a promising class of compounds, but their unique physicochemical properties can often lead to inconsistent and misleading results. This resource is designed to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.
Section 1: The Troubleshooting Workflow - A Bird's-Eye View
Inconsistent results rarely stem from a single source. A systematic approach is crucial to efficiently identify the root cause. The following workflow provides a logical progression from initial observation to problem resolution, emphasizing checkpoints specific to pyrazole inhibitors.
Caption: A systematic workflow for troubleshooting inconsistent enzymatic assay results with pyrazole inhibitors.
Section 2: Common Problems & Solutions (Q&A Format)
This section addresses the most frequently encountered issues in a direct question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Category A: Data Variability & Reproducibility
Q1: Why am I seeing high variability between my replicates for a specific pyrazole inhibitor?
High replicate variability is often the first sign of a compound-specific issue rather than a general assay failure.
-
Potential Cause 1: Poor Solubility & Precipitation. Pyrazole scaffolds can be hydrophobic, leading to poor aqueous solubility.[1] If your inhibitor precipitates out of the assay buffer, its effective concentration becomes unknown and non-uniform across wells, causing erratic results.[2] This is especially common when diluting a high-concentration DMSO stock into an aqueous buffer.[3]
-
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor to the assay plate, carefully inspect the wells (before adding other reagents) against a dark background. Look for cloudiness or visible precipitate.
-
Solubility Test: Determine the kinetic solubility of your compound in the final assay buffer. A simple method is to prepare serial dilutions and measure light scatter at a wavelength like 600 nm. An increase in absorbance indicates precipitation.
-
Reduce Final DMSO: Ensure the final concentration of DMSO is as low as possible (typically <0.5%–1%) as it can impact both enzyme activity and compound solubility.[2]
-
Modify Buffer: Consider including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in your assay buffer to improve compound solubility. However, always validate that the detergent itself does not impact enzyme activity.
-
Q2: My IC50 values are not reproducible between experiments. What's going on?
Shifting IC50 values suggest a variable in your assay is not being adequately controlled. For pyrazoles, this often points to time-dependent effects or compound instability.
-
Potential Cause 1: Time-Dependent Inhibition (TDI). Some inhibitors bind slowly or require enzymatic modification to become active, leading to increased potency with longer pre-incubation times.[4] This is a known mechanism for some drug classes and can be a critical pharmacological property.[5]
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: This is the gold-standard experiment to detect TDI.[6][7] You will measure the IC50 value under different pre-incubation conditions:
-
Condition A (0 min pre-incubation): Mix enzyme, buffer, and inhibitor, then immediately add the substrate to start the reaction. This measures prompt, reversible inhibition.
-
Condition B (30 min pre-incubation): Pre-incubate the enzyme and inhibitor for a set period (e.g., 30 minutes) before adding the substrate.
-
-
Analyze the Shift: A significant decrease in the IC50 value (e.g., >2-fold) in Condition B compared to Condition A indicates time-dependent inhibition.[5] If this is observed, all future assays must use a fixed, standardized pre-incubation time to ensure reproducibility.
-
-
Potential Cause 2: Compound Instability. The compound may be degrading in your aqueous buffer over the course of the experiment.
-
Troubleshooting Steps:
-
Pre-incubate the Compound Alone: Prepare your inhibitor dilutions in the assay buffer and let them sit at the assay temperature for the full duration of a typical experiment. Then, add the enzyme and substrate and measure activity. A loss of potency compared to freshly prepared dilutions suggests compound instability.
-
Use Fresh Solutions: Always prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound.[2]
-
Category B: Inhibitor Potency & Behavior
Q1: My pyrazole inhibitor appears less potent than expected, or the inhibition curve is unusually steep.
These are classic signs of non-specific inhibition, often caused by compound aggregation.[8]
-
Potential Cause: Colloidal Aggregation. At concentrations above a critical aggregation concentration (CAC), many compounds form colloidal aggregates in solution.[9] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to true binding at the active site.[8] This is a major source of false positives in high-throughput screening.[10] Pyrazolone-containing compounds have been specifically studied in the context of protein aggregation.[11][12][13]
-
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound is an aggregator, the detergent will disrupt the colloids, leading to a significant rightward shift (loss of potency) in the IC50 curve. True inhibitors are typically unaffected. This is a primary validation step.
-
Check for Steep Hill Slopes: Aggregators often produce unusually steep dose-response curves with Hill slopes significantly greater than 1. If your curve fitting requires a Hill slope >1.5, be suspicious of aggregation.
-
Vary Enzyme Concentration: The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration.[14] However, the apparent IC50 of an aggregator is often sensitive to the enzyme concentration. If you double the enzyme concentration and the IC50 value significantly increases, aggregation is likely.
-
Category C: Assay-Specific Artifacts
Q1: Could my pyrazole be interfering directly with the assay signal?
Yes, this is a common artifact for many heterocyclic compounds.[15]
-
Potential Cause 1: Autofluorescence. If you are using a fluorescence-based assay, the pyrazole compound itself may be fluorescent at the excitation/emission wavelengths you are using, leading to a false positive (inhibition) or false negative (activation) signal.[15]
-
Potential Cause 2: Luciferase Inhibition. In bioluminescence assays (e.g., Kinase-Glo®, CellTiter-Glo®), the compound may directly inhibit the luciferase reporter enzyme rather than your target enzyme.[16] This is a well-documented artifact.[9]
-
Troubleshooting Steps:
-
Run an "Inhibitor Only" Control: Set up wells containing the assay buffer and your pyrazole inhibitor at all tested concentrations, but without the enzyme. Read the plate. Any signal detected comes directly from your compound and must be subtracted from the data.
-
Perform a Luciferase Counter-Screen: If using a luminescence-based assay, perform a separate assay with just the luciferase enzyme, its substrate (luciferin/ATP), and your inhibitor. This will directly test for inhibition of the reporter system.[16]
-
Q2: My enzyme requires a metal cofactor. Could the pyrazole be interfering with it?
Absolutely. This is a critical consideration for this class of compounds.
-
Potential Cause: Metal Chelation. Pyrazole rings contain nitrogen atoms that are excellent chelating agents for metal ions.[17][18] If your enzyme requires a divalent metal cation (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for activity, the pyrazole may be inhibiting the enzyme indirectly by sequestering this essential cofactor from the active site.[19][20]
-
Troubleshooting Steps:
-
Vary Cofactor Concentration: Perform the inhibition assay at several different concentrations of the metal cofactor, keeping the inhibitor concentration constant (e.g., at its IC50). If the inhibition can be overcome by adding more metal cofactor (i.e., the % inhibition decreases as metal concentration increases), chelation is a likely mechanism.
-
Consult the Literature: Review literature on your enzyme target to confirm the role and binding affinity of its metal cofactors. This will help you design the cofactor titration experiment effectively.
-
Section 3: Visualizing Common Artifacts
Understanding the mechanism of assay artifacts is key to preventing them. The diagram below illustrates how compound aggregation can lead to false-positive results.
Caption: Mechanism of non-specific inhibition by compound aggregation above the Critical Aggregation Concentration (CAC).
Section 4: Key Experimental Protocols
Protocol 1: Robust IC50 Determination for Pyrazole Inhibitors
This protocol incorporates checkpoints to minimize variability and artifacts.
-
Compound Preparation:
-
Assay Plate Preparation:
-
Transfer a small volume (e.g., 1 µL) of each DMSO dilution to the wells of your final assay plate (e.g., a 384-well plate). This creates an intermediate "DMSO-only" plate.
-
Add assay buffer containing 0.01% Triton X-100 to each well to achieve the desired final inhibitor concentration, ensuring the final DMSO concentration is ≤0.5%.[2]
-
-
Pre-incubation (Time-Dependency Check):
-
Add the enzyme to the wells.
-
Incubate the plate for a fixed time (e.g., 30 minutes) at the assay temperature. This step is critical for accommodating any time-dependent inhibition and ensuring reproducibility.[6]
-
-
Reaction Initiation & Detection:
-
Initiate the reaction by adding the substrate (prepared in assay buffer with 0.01% Triton X-100). The substrate concentration should ideally be at or below its Km value to sensitively detect competitive inhibitors.[21][22]
-
Immediately begin kinetic reading on a plate reader, or incubate for a fixed period (ensuring the reaction is in the linear range) for an endpoint reading.
-
-
Data Analysis:
-
Subtract the background signal from control wells containing no enzyme.
-
Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for a known standard inhibitor or no enzyme).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[23] Note the Hill slope; a value >1.5 is a red flag for aggregation.[22]
-
Protocol 2: Counter-Screen for Compound Aggregation using Triton X-100
This is a critical validation experiment for any new pyrazole "hit."
-
Objective: To determine if the observed inhibition is due to a specific interaction or non-specific aggregation.
-
Procedure:
-
Perform two parallel IC50 experiments as described in Protocol 1.
-
Assay A: Use the standard assay buffer.
-
Assay B: Use the standard assay buffer supplemented with 0.01% (w/v) Triton X-100.
-
-
Interpretation:
-
No Significant Change in IC50: The compound is likely a true, specific inhibitor.
-
Significant Rightward Shift in IC50 (>5-10 fold increase): The compound is likely acting via aggregation. The detergent disperses the aggregates, abolishing their non-specific inhibitory activity.[8] This compound should be flagged as a probable artifact.
-
Section 5: Summary of Best Practices
| Best Practice | Rationale |
| Maintain Low DMSO | Keep final DMSO concentration ≤0.5% to avoid impacting enzyme stability and compound solubility.[2] |
| Include Detergent | Routinely add 0.01% Triton X-100 or Tween-20 to assay buffers to mitigate aggregation artifacts.[8] |
| Standardize Pre-incubation | Use a fixed pre-incubation time (e.g., 30 min) for enzyme and inhibitor to ensure reproducibility for time-dependent inhibitors.[5] |
| Run "Inhibitor Only" Controls | Always check for compound autofluorescence or other signal interference by running controls without enzyme.[15] |
| Confirm Hits with Orthogonal Assays | Validate active compounds using a different assay format or a direct binding assay (e.g., SPR, MST) to rule out technology-specific artifacts. |
| Characterize Mechanism | For confirmed hits, determine the mechanism of inhibition (e.g., competitive, non-competitive) by varying substrate concentration.[14][22] |
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scite.ai [scite.ai]
- 20. researchgate.net [researchgate.net]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide analogs. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1] The strategic incorporation of a cyclopropyl group at the 5-position and a carbohydrazide moiety at the 3-position of the pyrazole ring creates a scaffold of considerable interest for the development of novel therapeutic agents. This guide will provide a comparative analysis of hypothetical analogs based on established principles from related pyrazole derivatives, focusing on their potential as anticancer and antimicrobial agents. We will delve into the synthetic rationale, systematically compare the impact of structural modifications on biological activity, and provide detailed experimental protocols.
The Synthetic Gateway to this compound Analogs
The synthetic pathway to the target analogs commences with the construction of the core pyrazole ring system, followed by the elaboration of the carbohydrazide side chain and subsequent derivatization.
Part 1: Synthesis of the Core Scaffold
The foundational step is the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. This is typically achieved through a condensation reaction between a β-ketoester bearing a cyclopropyl group and hydrazine hydrate.[2][3] The resulting pyrazole ester is then converted to the corresponding carbohydrazide by treatment with hydrazine hydrate.[4]
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Pyrazole Inhibitors: A Head-to-Head Analysis Against Gold Standards in Oncology
This guide provides a comprehensive comparison of novel, next-generation pyrazole-based kinase inhibitors against established clinical standards. We will dissect the experimental framework used to validate and compare these compounds, moving from direct target engagement in biochemical assays to complex biological responses in cellular and in vivo models. Our focus is not merely on presenting data, but on illuminating the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy analysis for drug development professionals.
Chapter 1: The Landscape - Pyrazoles and Key Oncogenic Pathways
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique structure allows for versatile substitutions, enabling the design of highly potent and selective inhibitors for various enzyme targets, particularly protein kinases.[1][2][3] Dysregulation of protein kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[4] This guide will focus on three critical oncogenic pathways where kinase inhibitors have revolutionized treatment:
-
The JAK-STAT Pathway: This pathway is a primary signaling conduit for cytokines and growth factors, playing a crucial role in immunity and cell proliferation.[5][6][7] Aberrant JAK-STAT signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[6][8]
-
The CDK4/6-Rb Pathway: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[9][10] They phosphorylate the retinoblastoma protein (Rb), a critical step that allows cells to transition from the G1 (growth) to the S (DNA synthesis) phase.[11][12] Hyperactivation of this pathway is common in hormone receptor-positive (HR+) breast cancer.
-
The B-Raf/MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central cascade that relays extracellular signals to the nucleus to control cell growth and division.[13][14] Mutations in the B-Raf kinase, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in over 50% of cutaneous melanomas.[14][15][16]
Visualizing the Targets: Core Signaling Pathways
To contextualize our comparison, we first visualize the core architecture of these three pathways.
Caption: The canonical JAK-STAT signaling pathway.
Caption: The CDK4/6-Rb pathway controlling G1-S cell cycle transition.
Caption: The B-Raf/MAPK signaling cascade.
Chapter 2: The Contenders - Novel Pyrazoles vs. The Gold Standards
For this guide, we will evaluate a series of hypothetical Novel Pyrazole Inhibitors (NPZ) designed for enhanced selectivity and improved pharmacokinetic properties against their respective FDA-approved standards.
| Target Pathway | Novel Inhibitor | Known Standard(s) | Key Indication(s) |
| JAK-STAT | NPZ-JAK | Ruxolitinib | Myelofibrosis, Polycythemia Vera[8][17] |
| CDK4/6-Rb | NPZ-CDK | Palbociclib | HR+/HER2- Breast Cancer[9][18] |
| B-Raf/MAPK | NPZ-BRAF | Dabrafenib | B-Raf V600E Mutant Melanoma[15][19] |
Chapter 3: The Proving Grounds - A Validated Preclinical Efficacy Workflow
A rigorous, multi-stage process is required to compare the efficacy of novel compounds against established drugs. This workflow ensures that decisions are based on a weight of evidence, from molecular interactions to whole-organism responses. Each step serves as a critical filter, validating the compound's potential.
Caption: A streamlined workflow for preclinical inhibitor efficacy testing.
Chapter 4: In Vitro Efficacy - Target Engagement and Cellular Impact
Part A: Biochemical Potency and Selectivity
The first step is to determine if a compound directly inhibits its intended kinase target. This is measured as the IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency. These assays are performed in a clean, cell-free system using recombinant human kinases.[20]
Causality Behind Experimental Choice: We utilize a radiometric filter-binding assay, a gold-standard method that directly measures the catalytic activity of the kinase.[20] This avoids potential artifacts from indirect measurement techniques. By testing against a panel of related kinases, we also assess selectivity—a critical parameter for minimizing off-target effects and potential toxicity. An ideal inhibitor is highly potent against its target and significantly less potent against other kinases.
Comparative Biochemical Data (IC50, nM)
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) |
| NPZ-JAK | JAK2 | 0.8 | TYK2 | 15 | JAK1 | 2.5 |
| Ruxolitinib | JAK2 | 3.3 | TYK2 | 19 | JAK1 | 2.8 |
| NPZ-CDK | CDK4 | 1.5 | CDK1 | >10,000 | CDK2 | 8,500 |
| Palbociclib | CDK4 | 11 | CDK1 | >10,000 | CDK2 | >10,000 |
| NPZ-BRAF | B-Raf V600E | 0.5 | C-Raf | 4.8 | EGFR | >5,000 |
| Dabrafenib | B-Raf V600E | 0.7 | C-Raf | 5.0 | EGFR | >5,000 |
Data are representative and for illustrative purposes.
Experimental Protocol: Radiometric Kinase Inhibition Assay (HotSpot™)
This protocol outlines the direct measurement of kinase activity and its inhibition.
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being tested.
-
Prepare serial dilutions of the test inhibitors (e.g., NPZ-JAK, Ruxolitinib) in DMSO, then dilute further into the reaction buffer.
-
Prepare a solution containing the recombinant kinase enzyme and its specific peptide substrate.
-
Prepare a solution of [γ-³³P]-ATP. The concentration of ATP is critical; it is typically set near the Michaelis-Menten constant (Km) for each kinase to ensure a sensitive measure of competitive inhibition.[21]
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the phosphorylation reaction by adding 10 µL of the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Quenching and Measurement:
-
Stop the reaction by adding 30 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part B: Cellular Activity and Viability
Demonstrating biochemical potency is necessary but not sufficient. A successful drug must penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response—typically, inhibiting cell proliferation or inducing cell death. We measure this using cell viability assays, which determine the EC50 : the concentration of inhibitor that causes a 50% reduction in cell viability.
Causality Behind Experimental Choice: We employ the CellTiter-Glo® Luminescent Cell Viability Assay. This method quantifies ATP levels, which is a direct indicator of metabolic activity and cell viability.[22][23] Its "add-mix-measure" format is robust, highly sensitive, and suitable for high-throughput screening, minimizing pipetting errors associated with older methods like the MTT assay.[22] The choice of cell line is paramount; we use lines known to be dependent on the specific signaling pathway being targeted.
Comparative Cellular Efficacy Data (EC50, nM)
| Compound | Target Cell Line | Genetic Driver | EC50 (nM) |
| NPZ-JAK | HEL 92.1.7 | JAK2 V617F Mutation | 55 |
| Ruxolitinib | HEL 92.1.7 | JAK2 V617F Mutation | 280 |
| NPZ-CDK | MCF-7 | ER+, Rb Proficient | 80 |
| Palbociclib | MCF-7 | ER+, Rb Proficient | 110 |
| NPZ-BRAF | A375 | B-Raf V600E Mutation | 12 |
| Dabrafenib | A375 | B-Raf V600E Mutation | 15 |
Data are representative and for illustrative purposes.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the measurement of inhibitor effects on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture the appropriate cancer cell line (e.g., A375 melanoma cells for B-Raf inhibitors) under standard conditions (37°C, 5% CO2).
-
Trypsinize, count, and dilute the cells to a predetermined optimal density.
-
Seed 90 µL of the cell suspension into each well of a white, opaque 96-well plate suitable for luminescence readings. Incubate for 24 hours to allow cells to attach and resume proliferation.
-
-
Compound Treatment:
-
Prepare 10x final concentration serial dilutions of the test inhibitors (e.g., NPZ-BRAF, Dabrafenib) in the culture medium.
-
Add 10 µL of the 10x inhibitor dilutions to the corresponding wells. Include wells with vehicle (DMSO) as a negative control (100% viability) and wells with a potent cytotoxic agent or no cells as a positive control/background.
-
Incubate the plate for 72 hours. This duration is chosen to allow for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal uniformity for the enzymatic reaction.[23]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well. The reagent contains a detergent to lyse the cells and releases ATP, along with luciferase and luciferin to generate a luminescent signal.
-
Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing.[23]
-
-
Signal Measurement and Analysis:
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control after subtracting background luminescence.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the EC50 value.
-
Chapter 5: In Vivo Efficacy - The Whole-System Test
The final preclinical validation step involves testing the inhibitor in a living organism. This assesses not only the drug's ability to shrink a tumor but also its overall behavior in the body, including its pharmacokinetics and potential toxicity.
Causality Behind Experimental Choice: We use the cell line-derived xenograft (CDX) model, a standard and robust method for initial in vivo efficacy testing.[24][25] In this model, human cancer cells are implanted into immunodeficient mice, which then form tumors that can be measured.[25][26] This approach provides a vital bridge between in vitro studies and human clinical trials.[25] While patient-derived xenografts (PDX) may better recapitulate tumor heterogeneity, CDX models offer higher reproducibility for head-to-head compound comparisons.[25][27]
Comparative In Vivo Efficacy (CDX Model)
| Compound | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Change in Body Weight |
| NPZ-JAK | 50 mg/kg, oral, BID | 85% | +2% |
| Ruxolitinib | 50 mg/kg, oral, BID | 78% | +1% |
| NPZ-CDK | 100 mg/kg, oral, QD | 72% | -3% |
| Palbociclib | 100 mg/kg, oral, QD | 65% | -4% |
| NPZ-BRAF | 30 mg/kg, oral, QD | 95% | +4% |
| Dabrafenib | 30 mg/kg, oral, QD | 91% | +3% |
Data are representative and for illustrative purposes. TGI is calculated relative to the vehicle control group.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol describes a typical workflow for assessing anti-tumor efficacy in a mouse model.
-
Animal Acclimation and Tumor Implantation:
-
Acclimate immunodeficient mice (e.g., BALB/c nude or NSG mice) for at least one week before the study begins.
-
Harvest the appropriate human cancer cells (e.g., A375) from culture. Resuspend a specific number of viable cells (e.g., 5 x 10⁶) in a suitable medium, often mixed with Matrigel to support initial tumor establishment.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Begin measuring tumor volume with digital calipers once tumors are palpable (Volume = 0.5 x Length x Width²).
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, NPZ-BRAF, Dabrafenib) to ensure each group has a similar mean tumor volume at the start of treatment.
-
-
Treatment Administration and Monitoring:
-
Prepare the drug formulations daily. Administer the compounds to the mice according to the specified dose and schedule (e.g., daily oral gavage).
-
Measure tumor volumes and mouse body weights at least twice a week. Body weight is a key indicator of overall animal health and drug toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the study for a set period (e.g., 21 days) or until tumors in the vehicle control group reach a predetermined maximum size.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and potential downstream analysis (e.g., pharmacodynamics).
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences between groups.
-
Conclusion
This guide has outlined a rigorous, stepwise methodology for comparing the efficacy of novel pyrazole inhibitors to their established counterparts. Based on our illustrative data, the novel NPZ series demonstrates a promising profile:
-
NPZ-JAK showed superior biochemical potency and in vivo efficacy compared to Ruxolitinib.
-
NPZ-CDK exhibited improved selectivity over CDK2 and slightly better tumor growth inhibition than Palbociclib.
-
NPZ-BRAF displayed enhanced potency at both the biochemical and cellular levels, translating to a greater anti-tumor response in vivo than Dabrafenib.
The causality-driven experimental design, from direct enzymatic inhibition to cellular and whole-animal responses, provides a robust framework for decision-making in drug discovery. The data presented, supported by detailed and validated protocols, highlights the potential of these novel pyrazole scaffolds to become next-generation therapies, offering potential improvements in efficacy and safety for patients.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. onclive.com [onclive.com]
- 9. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 13. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Melanoma - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 18. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles of Kinase Inhibitor Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 23. promega.com [promega.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. startresearch.com [startresearch.com]
A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of novel 5-cyclopropyl-1H-pyrazole-3-carbohydrazide derivatives against their target kinases. We will delve into the critical experimental workflows, from initial biochemical confirmation to cellular target engagement and downstream signaling analysis. This document emphasizes the causality behind experimental choices, ensuring that each step contributes to a self-validating system for robust and reliable data generation.
The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors, with numerous derivatives showing promise in treating a variety of diseases, including cancer and inflammatory disorders.[1][2] The this compound series represents a promising chemical class for the development of novel kinase inhibitors. One such derivative, which we will refer to as Cmpd-X , has been synthesized to target a key oncogenic kinase, for the purpose of this guide, we will use the well-studied Receptor Tyrosine Kinase (RTK), Kinase-Y .
This guide will compare Cmpd-X to two well-established, commercially available kinase inhibitors that also target Kinase-Y:
-
Inhibitor-A: A known potent, ATP-competitive inhibitor of Kinase-Y.
-
Inhibitor-B: A second-generation inhibitor with a different chemical scaffold and potentially a different binding mode.
Section 1: Foundational In Vitro Validation: Direct Kinase Inhibition
The initial and most crucial step is to ascertain direct, dose-dependent inhibition of the purified Kinase-Y enzyme by Cmpd-X. This is a fundamental proof-of-concept that establishes the biochemical activity of the compound.[3] We will employ a luminescence-based kinase activity assay, which offers high sensitivity and a broad dynamic range.[4][5]
Experimental Rationale
The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during a kinase reaction.[4][6] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of an in vitro assay using purified components allows for the direct assessment of the inhibitor's effect on the kinase without the complexities of a cellular environment.[7]
Experimental Workflow: In Vitro Kinase Activity Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of Cmpd-X, Inhibitor-A, and Inhibitor-B in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: In a 384-well white, opaque assay plate, add 1 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a master mix of recombinant Kinase-Y enzyme and its specific peptide substrate in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to facilitate inhibitor binding to the kinase.[6]
-
Prepare a solution of ATP at a concentration equal to the Km for Kinase-Y. This is critical for accurately comparing ATP-competitive inhibitors.[8]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Data and Comparison
The results of this assay will provide the first quantitative comparison of the potency of Cmpd-X against established inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| Cmpd-X | Kinase-Y | Hypothetical Value (e.g., 25) |
| Inhibitor-A | Kinase-Y | Hypothetical Value (e.g., 10) |
| Inhibitor-B | Kinase-Y | Hypothetical Value (e.g., 50) |
| Staurosporine | Kinase-Y | Hypothetical Value (e.g., 5) |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control to validate the assay performance.[4]
Section 2: Cellular Validation: Target Engagement and Downstream Signaling
While in vitro assays are essential, they do not fully recapitulate the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and off-target effects.[7][9] Therefore, it is imperative to validate that Cmpd-X can engage its intended target, Kinase-Y, in living cells and subsequently modulate its downstream signaling pathway.
Target Engagement in Live Cells: NanoBRET™ Assay
To directly measure the binding of Cmpd-X to Kinase-Y within intact cells, we will utilize the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay.[10][11] This technology uses Bioluminescence Resonance Energy Transfer (BRET) to quantify the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a competitive inhibitor.[10]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol: NanoBRET™ Assay
-
Cell Line Preparation: Use a suitable human cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding for a Kinase-Y-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells into 384-well white assay plates.
-
Compound and Tracer Addition: Treat the cells with the serially diluted Cmpd-X, Inhibitor-A, and Inhibitor-B, along with the cell-permeable fluorescent NanoBRET® tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the NanoLuc® substrate to the wells and immediately measure the donor emission at 460 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 for target engagement.
Downstream Signaling Analysis: Western Blotting
To confirm that target engagement translates into functional inhibition of the signaling pathway, we will use Western blotting to assess the phosphorylation status of a known downstream substrate of Kinase-Y, referred to as Substrate-Z.[12][13] A reduction in the phosphorylation of Substrate-Z upon treatment with Cmpd-X provides strong evidence of on-target activity.[14]
Signaling Pathway Diagram
Caption: Simplified Kinase-Y signaling cascade.
Step-by-Step Protocol: Western Blotting
-
Cell Culture and Treatment: Seed a cancer cell line known to have an active Kinase-Y signaling pathway. Treat the cells with increasing concentrations of Cmpd-X, Inhibitor-A, and Inhibitor-B for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate-Z (p-Substrate-Z).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate-Z and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to altered phosphorylation and not changes in protein expression.[14]
Comparative Data Summary
The cellular assays will provide a more physiologically relevant comparison of the inhibitors.
| Compound | Cellular Target Engagement (NanoBRET™ IC50, nM) | Inhibition of Substrate-Z Phosphorylation (Western Blot IC50, nM) |
| Cmpd-X | Hypothetical Value (e.g., 150) | Hypothetical Value (e.g., 180) |
| Inhibitor-A | Hypothetical Value (e.g., 80) | Hypothetical Value (e.g., 100) |
| Inhibitor-B | Hypothetical Value (e.g., 300) | Hypothetical Value (e.g., 350) |
Conclusion
This comprehensive guide outlines a rigorous, multi-faceted approach to validate the inhibitory activity of this compound derivatives. By systematically progressing from direct biochemical assays to cellular target engagement and functional downstream analysis, researchers can build a robust data package that substantiates the compound's mechanism of action. The comparison with established inhibitors provides crucial context for evaluating the potency and potential of novel chemical matter like Cmpd-X. This self-validating workflow ensures a high degree of confidence in the generated data, which is paramount for making informed decisions in any drug discovery program.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Unraveling the Anticancer Potential of Pyrazole Carbohydrazides: A Comparative Guide to Mechanisms of Action
For drug discovery researchers and scientists in the oncology space, the pyrazole scaffold represents a privileged structure, consistently yielding compounds with potent and diverse pharmacological activities. Within this class, pyrazole carbohydrazide derivatives have emerged as a particularly promising avenue for the development of novel anticancer therapeutics. This guide provides an in-depth, comparative analysis of the multifaceted mechanisms of action employed by these compounds, supported by experimental data and detailed protocols to aid in their evaluation. Our focus is to move beyond a simple literature review and instead offer a practical, field-proven perspective on why certain experimental choices are made and how to interpret the resulting data.
Part 1: The Diverse Cytotoxic Mechanisms of Pyrazole Carbohydrazides
Pyrazole carbohydrazide derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage, potentially overcoming the resistance mechanisms that plague many single-target therapies. The most well-documented mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell survival and proliferation.
Induction of Apoptosis: The Primary Pathway to Cancer Cell Death
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Pyrazole carbohydrazides have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Salicylaldehyde-pyrazole-carbohydrazide derivatives, for instance, have been identified as potent inducers of apoptosis in A549 lung cancer cells[1]. The induction of apoptosis is a critical mechanism for these compounds, leading to the controlled elimination of cancer cells. Further studies have demonstrated that various pyrazole derivatives can initiate apoptosis in a range of cancer cell lines, including liver, breast, and colon cancer[2]. Some derivatives achieve this by generating reactive oxygen species (ROS), which in turn triggers the apoptotic cascade[3].
Experimental Workflow: Apoptosis Assessment
A robust method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole carbohydrazide derivative and a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Gently aspirate the medium and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples within one hour using a flow cytometer.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many pyrazole carbohydrazides can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. This mechanism is often observed in conjunction with apoptosis induction.
For example, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been shown to arrest the cell cycle at the S phase in HepG-2 and BGC823 cell lines[4]. Other pyrazole derivatives have been found to cause cell cycle arrest at the G2/M phase or the SubG1/G1 phase[4][5]. The specific phase of arrest can vary depending on the chemical structure of the derivative and the cancer cell line being studied.
Experimental Workflow: Cell Cycle Analysis
Propidium Iodide (PI) staining of DNA followed by flow cytometry is the standard method for analyzing cell cycle distribution.
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Step-by-Step Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow steps 1-3 as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Enzyme Inhibition: Targeting Key Players in Cancer Progression
A significant number of pyrazole carbohydrazide derivatives owe their anticancer activity to the inhibition of specific enzymes that are overactive in cancer cells. This targeted approach can offer a more favorable therapeutic window compared to non-specific cytotoxic agents.
Key Enzyme Targets for Pyrazole Carbohydrazides:
-
Kinases: Many pyrazole derivatives are potent kinase inhibitors. For instance, they have been shown to inhibit Cyclin-Dependent Kinases (CDKs) like CDK2, which are crucial for cell cycle progression[4][6][7]. Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest, particularly at the G1 phase[7]. Other important kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are involved in tumor growth and angiogenesis[6][8]. Some derivatives have also demonstrated inhibitory activity against Aurora-A kinase, a key regulator of mitosis[4].
-
Cyclooxygenase-2 (COX-2): Several pyrazole-based compounds have been designed as selective COX-2 inhibitors. Overexpression of COX-2 is associated with inflammation and cancer progression. By inhibiting COX-2, these compounds can exert both anti-inflammatory and anticancer effects[9].
-
Carbonic Anhydrases (CAs): Certain pyrazole derivatives incorporating sulfonamide moieties have been investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII[10][11][12]. These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth.
Signaling Pathway: Kinase Inhibition by Pyrazole Carbohydrazides
Caption: Inhibition of Kinase Signaling Pathways by Pyrazole Carbohydrazides.
Part 2: Comparative Analysis of Anticancer Activity
To provide a clearer picture of the therapeutic potential of pyrazole carbohydrazides, the following table summarizes the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 (Liver) | 0.71 | S phase cell cycle arrest | [4] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 49.85 | Apoptosis induction | [4] |
| Pyrazole derivative with Aurora-A kinase inhibition | HCT116 (Colon) | 0.39 | Aurora-A kinase inhibition | [4] |
| Pyrazole derivative with CDK2 inhibition | A549 (Lung) | - (IC50 = 25 nM for CDK2) | G0/G1 phase cell cycle arrest | [4] |
| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivative | H460 (Lung) | 0.15 | Not specified | [6] |
| Pyrazole-based COX-2 inhibitor (Compound 11) | HT-29 (Colon) | 2.12 | COX-2 inhibition, G1/S arrest, apoptosis | [9] |
| Pyrazole benzothiazole hybrid | PC3 (Prostate) | 3.17 - 6.77 | VEGFR-2 inhibition | [6] |
| Pyrazole derivative (Compound C5) | MCF-7 (Breast) | 0.08 | EGFR inhibition | [8] |
| Benzo[b]thiophen-2-yl-pyrazol-1-yl]-methanone (b17) | HepG-2 (Liver) | 3.57 | G2/M arrest, apoptosis | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. This table is intended for comparative purposes based on the cited literature.
Part 3: Future Directions and Conclusion
The research landscape for pyrazole carbohydrazides as anticancer agents is vibrant and continues to expand. The versatility of the pyrazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and target specificity. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
In Vivo Studies: To evaluate the efficacy and safety of the most promising derivatives in animal models.
-
Combination Therapies: To explore the synergistic effects of pyrazole carbohydrazides with existing anticancer drugs.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]
- 11. Exploring novel anticancer pyrazole benzenesulfonamides featuring tail approach strategy as carbonic anhydrase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
For drug discovery researchers and scientists, the journey from a promising small molecule to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity. A kinase inhibitor, for instance, may potently inhibit its intended target, but unforeseen off-target effects can lead to toxicity or diminished efficacy. This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel compound, 5-cyclopropyl-1H-pyrazole-3-carbohydrazide , and objectively comparing its performance against established alternatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors, making this investigation particularly relevant.[1][2][3][4][5][6][7][8][9][10][11][12]
This guide is structured to provide not just the "how" but also the "why," reflecting the critical thinking of a seasoned application scientist. We will delve into the rationale behind experimental design, the nuances of data interpretation, and the importance of self-validating protocols to ensure the trustworthiness of your findings.
The Imperative of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways.[13] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets. However, the high degree of structural similarity among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors.[13][14] Broad-spectrum inhibition can lead to off-target toxicities, while in some cases, a multi-targeted approach can be therapeutically beneficial.[15] Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is paramount for making informed decisions in a drug discovery program.[16][17]
This guide will use This compound as our central molecule of interest. While this specific compound may not have extensive publicly available kinase screening data, its pyrazole core is prevalent in many known kinase inhibitors.[6] We will outline a robust strategy to generate this data and compare it against two hypothetical but representative alternative inhibitors:
-
Alternative A (Broad Spectrum Inhibitor): A well-characterized inhibitor known for its activity against a specific kinase family but with known off-target effects.
-
Alternative B (Highly Selective Inhibitor): A clinical-stage or approved drug known for its high selectivity for a single kinase target.
Experimental Design: A Multi-Faceted Approach to Profiling
To build a comprehensive selectivity profile, a multi-tiered screening approach is often the most efficient and cost-effective strategy.[16] This typically involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies for any identified "hits."
Tier 1: Initial Kinome Scan
The first step is to perform a broad screen against a large, representative panel of kinases. Several commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[18][19][20][21][][23]
Experimental Protocol: Single-Dose Kinome Scan
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Alternative A, and Alternative B in 100% DMSO.
-
Assay Concentration: The initial screen is typically performed at a single concentration, often 1 µM or 10 µM. The choice of concentration is critical; a higher concentration is more likely to identify weaker off-target interactions, while a lower concentration may miss relevant hits. For novel compounds, 10 µM is a common starting point.
-
Kinase Panel Selection: Choose a comprehensive kinase panel. A panel of over 300 kinases is recommended to provide a good overview of the kinome.[17][] Many service providers offer predefined panels or allow for customization.[21]
-
Assay Format: Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the gold standard due to their direct measurement of enzymatic activity and low incidence of compound interference. However, fluorescence-based and luminescence-based assays, such as TR-FRET and ADP-Glo, are also widely used for their high-throughput capabilities.[21]
-
Data Collection: The primary endpoint is the percent inhibition of kinase activity at the tested concentration, relative to a DMSO vehicle control.
Tier 2: Dose-Response and IC50 Determination
Any kinases showing significant inhibition (e.g., >70%) in the initial screen should be selected for follow-up dose-response studies to determine the half-maximal inhibitory concentration (IC50).[16]
Experimental Protocol: IC50 Determination
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO.
-
Assay Performance: The IC50 assays should be performed using the same format as the initial screen for consistency.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates the overall workflow for kinase selectivity profiling:
Caption: A typical workflow for kinase selectivity profiling, from compound preparation to data interpretation.
Data Interpretation and Comparative Analysis
The output from a kinase profiling experiment is a large dataset that requires careful analysis and visualization to extract meaningful insights.
Visualizing Selectivity: The Kinome Tree Map
A powerful way to visualize selectivity is to plot the inhibition data onto a kinome dendrogram. This allows for a quick assessment of which kinase families are most potently inhibited.
Quantifying Selectivity
Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This is a simple yet effective metric, often defined as the number of kinases inhibited above a certain threshold (e.g., 90% at 10 µM) divided by the total number of kinases tested.[16] A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, borrowed from economics, can be applied to kinase profiling data to provide a measure of inhibition distribution. A Gini coefficient of 1 indicates that only a single kinase is inhibited, while a score of 0 signifies that all kinases are inhibited equally.[15]
Comparative Data Table
The following table provides a template for summarizing the hypothetical data for our three compounds.
| Kinase Target | This compound (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Primary Target | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Off-Target 1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Off-Target 2 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| ... | ... | ... | ... |
| Selectivity Score (S10) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Gini Coefficient | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Beyond Biochemical Assays: The Importance of Cellular Context
While in vitro biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[20] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[24] Therefore, it is crucial to validate key findings in a cellular context.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Selection: Choose a cell line that expresses the kinase of interest.
-
Transfection: Co-transfect the cells with plasmids encoding the kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the tracer from the kinase, confirming target engagement.
The following diagram illustrates the principle of a cellular target engagement assay:
Caption: The principle of a cellular target engagement assay to confirm compound activity in a physiological context.
Conclusion: Building a Robust and Trustworthy Selectivity Profile
The selectivity profiling of a novel kinase inhibitor like This compound is a critical step in its development. By employing a systematic, multi-tiered approach that combines broad kinome scanning with detailed dose-response studies and cellular validation, researchers can build a comprehensive and trustworthy profile of their compound's activity. This data-driven approach is essential for identifying promising lead candidates, mitigating the risk of off-target effects, and ultimately, accelerating the path to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. assayquant.com [assayquant.com]
- 20. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 21. pharmaron.com [pharmaron.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. reactionbiology.com [reactionbiology.com]
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Pyrazole-Based Drug Candidates
For decades, the pyrazole nucleus has been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs for a wide range of diseases.[1][2][3][4] However, translating promising in vitro results of novel pyrazole-based drug candidates into successful in vivo outcomes remains a significant hurdle in drug development. This guide provides an in-depth analysis of the critical factors influencing the in vitro-in vivo correlation (IVIVC) of this important class of compounds, offering insights and methodologies to enhance predictive accuracy and streamline the path to clinical success.
The Pyrazole Scaffold: A Privileged Structure with IVIVC Nuances
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1][2] This unique structure imparts favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for other aromatic rings, which contributes to their broad pharmacological activities.[1][3] Pyrazole-containing drugs on the market or in development target a wide array of conditions, including inflammation, cancer, and cardiovascular diseases.[1] Despite their prevalence, establishing a reliable IVIVC for pyrazole derivatives can be challenging due to factors such as their diverse mechanisms of action, metabolic pathways, and potential for off-target effects.
Key Considerations for Building a Predictive IVIVC Model
A robust IVIVC model is a powerful tool in drug development, enabling the prediction of in vivo performance from in vitro data.[5][6] For pyrazole-based candidates, a successful model hinges on a comprehensive understanding of several key aspects:
-
Physicochemical Properties: The inherent properties of the pyrazole core, such as its pKa and ability to form hydrogen bonds, influence solubility, permeability, and interactions with biological targets.[1]
-
Formulation Strategy: For poorly soluble compounds, formulation approaches like solid dispersions and nanoparticles can significantly enhance dissolution and bioavailability, directly impacting the IVIVC.[7][8][9]
-
Metabolic Pathways: The pyrazole ring's metabolic stability is a key advantage, but understanding the specific cytochrome P450 (CYP) enzymes involved in its metabolism is crucial for predicting pharmacokinetics.[3][10]
-
Pharmacodynamics and Target Engagement: The correlation between in vitro potency (e.g., IC50) and in vivo efficacy is highly dependent on the drug's mechanism of action and its engagement with the intended biological target.
In Vitro Models: Simulating the Biological Environment
A variety of in vitro assays are essential for characterizing pyrazole-based drug candidates and providing the foundational data for IVIVC.
Dissolution and Permeability Assays
For orally administered drugs, dissolution is often the rate-limiting step for absorption.[9]
-
Standard Dissolution Apparatus: USP Apparatus 1 (basket) and 2 (paddle) are commonly used to assess the dissolution rate of different formulations.
-
Biorelevant Dissolution Media: Utilizing media that simulate the composition of gastrointestinal fluids (e.g., FaSSIF, FeSSIF) can provide more physiologically relevant dissolution data, particularly for lipid-based formulations.[11]
-
Permeability Assays: Caco-2 cell monolayers are a widely accepted in vitro model for predicting intestinal drug absorption and identifying potential transport mechanisms.
Cell-Based Assays for Efficacy and Toxicity
Cell-based assays are critical for evaluating the pharmacological activity and potential toxicity of pyrazole candidates.
-
Target-Based Assays: These assays measure the direct interaction of the compound with its intended molecular target, such as a specific enzyme or receptor. For example, cyclooxygenase (COX) inhibition assays are crucial for anti-inflammatory pyrazoles like celecoxib.[12][13]
-
Phenotypic Assays: These assays assess the overall effect of the compound on cellular function, such as cell viability, proliferation, or apoptosis.[14][15] They are particularly useful for anticancer drug discovery.[15][16]
-
Cytotoxicity Assays: Evaluating the potential for off-target toxicity in relevant cell lines (e.g., hepatocytes for liver toxicity) is a critical step in early drug development.
In Vitro Metabolism Studies
Understanding the metabolic fate of a drug candidate is essential for predicting its pharmacokinetic profile.
-
Liver Microsomes and S9 Fractions: These subcellular fractions contain a rich source of drug-metabolizing enzymes, particularly CYPs, and are used to identify major metabolites and determine metabolic stability.
-
Hepatocytes: Primary hepatocytes provide a more complete picture of hepatic metabolism, including both Phase I and Phase II metabolic reactions.
-
Recombinant CYP Enzymes: Using individual recombinant CYP enzymes can help identify the specific enzymes responsible for metabolizing the pyrazole compound.
In Vivo Models: The Bridge to Clinical Reality
In vivo studies in animal models are indispensable for validating in vitro findings and understanding the complex interplay of pharmacokinetics and pharmacodynamics.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Animal Models: Rats and dogs are commonly used for initial PK screening, providing data on key parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Bioanalytical Methods: Sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are required to quantify the drug and its metabolites in biological matrices.
Pharmacodynamic and Efficacy Models
Pharmacodynamic (PD) and efficacy models assess the therapeutic effect of the drug candidate in a disease model.
-
Disease-Relevant Models: The choice of animal model is critical and should accurately reflect the human disease state. For example, carrageenan-induced paw edema in rats is a common model for evaluating anti-inflammatory agents.[13]
-
Biomarker Analysis: Measuring relevant biomarkers in vivo can provide evidence of target engagement and pharmacological activity.
Case Studies: Unraveling the IVIVC of Pyrazole Drugs
Examining the IVIVC of well-characterized pyrazole drugs provides valuable lessons for the development of new candidates.
Celecoxib: A Success Story in Formulation-Driven IVIVC
Celecoxib, a selective COX-2 inhibitor, is a classic example of a BCS Class II drug with low solubility and high permeability.[9] Its oral bioavailability is highly dependent on the dissolution rate.
-
In Vitro-In Vivo Correlation: Studies have demonstrated a strong correlation between the in vitro dissolution of various celecoxib formulations (e.g., solid dispersions, nanoparticles) and their in vivo pharmacokinetic parameters (Cmax and AUC).[7][8][17] This highlights the critical role of formulation in achieving predictable in vivo performance for poorly soluble pyrazoles.
Rimonabant: A Complex Case of On- and Off-Target Effects
Rimonabant, a cannabinoid CB1 receptor antagonist, was developed for the treatment of obesity. While it demonstrated efficacy in preclinical and clinical studies, it was later withdrawn from the market due to severe psychiatric side effects.
-
Challenges in IVIVC: The IVIVC for rimonabant is more complex than that of celecoxib. While in vitro studies confirmed its high affinity for the CB1 receptor, predicting the full spectrum of its in vivo effects, including the centrally-mediated adverse events, proved challenging.[18][19] This case underscores the importance of considering not only the primary pharmacology but also potential off-target effects and central nervous system penetration when developing pyrazole-based drugs.
Methodologies and Protocols
Establishing a Level A IVIVC
A Level A IVIVC represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.
Step-by-Step Protocol:
-
Develop multiple formulations of the pyrazole drug candidate with different release rates (e.g., fast, medium, slow).
-
Conduct in vitro dissolution testing for each formulation using appropriate dissolution media and apparatus.
-
Perform in vivo pharmacokinetic studies in a relevant animal model (e.g., rats) for each formulation.
-
Deconvolute the in vivo plasma concentration-time data to obtain the in vivo absorption profile using methods like the Wagner-Nelson or Loo-Riegelman method.
-
Plot the in vitro dissolution data against the in vivo absorption data and determine the correlation using linear regression analysis. A correlation coefficient (R²) of >0.9 is generally considered acceptable.[17]
Predicting Human Pharmacokinetics
Once a reliable IVIVC is established in an animal model, allometric scaling can be used to predict the human pharmacokinetic profile.
Workflow Diagram:
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Two-Compartment System In vitro Dissolution Test and Correlation with In vivo Pharmacokinetic Studies for Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Carbohydrazides: Benchmarking Against Leading Heterocyclic Scaffolds in Drug Discovery
Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Their structural diversity and ability to engage with biological targets make them privileged scaffolds in drug design. Among these, the pyrazole nucleus has garnered significant attention due to the broad spectrum of biological activities its derivatives exhibit.[1] The journey began with Antipyrine in 1887, an early synthetic pyrazolone used for its antipyretic and anti-inflammatory properties.[2]
This guide focuses on a specific, highly versatile subclass: pyrazole carbohydrazides . The inclusion of the carbohydrazide moiety (-CONHNH2) is not a trivial modification; it acts as a crucial pharmacophore and a versatile synthetic building block for creating more complex heterocyclic systems.[2] This functional group is instrumental in shaping the molecule's physicochemical properties and its interactions with biological targets.
The objective of this guide is to provide a rigorous, evidence-based comparative analysis of pyrazole carbohydrazides against other prominent heterocyclic scaffolds such as triazoles, oxadiazoles, and pyrazolines. We will dissect their relative performance in key therapeutic areas—inflammation, cancer, and microbial infections—grounded in experimental data and established protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.
The Anti-inflammatory Arena: Pyrazoles vs. Pyrazolines
Inflammation is a complex biological response central to numerous pathologies, making it a prime target for drug discovery.[3] The efficacy of anti-inflammatory agents is often evaluated by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade.[3][4]
Mechanism and Rationale
The anti-inflammatory potential of pyrazole derivatives is well-established, with the blockbuster drug Celecoxib, a selective COX-2 inhibitor, being a prime example.[3] The core mechanism involves the suppression of prostaglandin biosynthesis.[4] Pyrazole carbohydrazides and their derivatives, pyrazolines, are frequently evaluated for this activity, often using the carrageenan-induced paw edema model , a classic and highly reproducible assay for acute inflammation.[5][6] This model is particularly useful because it elicits a biphasic inflammatory response, allowing for the characterization of compounds acting on different inflammatory pathways.[5] The early phase involves mediators like histamine and serotonin, while the late phase is primarily driven by prostaglandins.[5]
Comparative Performance Data
The following table summarizes representative data comparing the anti-inflammatory activity of pyrazole/pyrazoline derivatives against the standard NSAID, Indomethacin. The percentage of edema inhibition is a direct measure of anti-inflammatory potency in the carrageenan-induced paw edema model.
| Compound Class | Specific Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Pyrazoline | Compound 2d | 10 | > Indomethacin's effect | Indomethacin | - |
| Pyrazoline | Compound 2e | 10 | Potent Activity | Indomethacin | - |
| Pyrazole | Compound 4 | - | Better than Diclofenac | Diclofenac Sodium | - |
Data synthesized from multiple sources for illustrative comparison.[4][7][8]
Field Insights: The data consistently show that pyrazoline derivatives can exhibit anti-inflammatory activity comparable to, or even exceeding, that of standard drugs like Indomethacin.[4] Compound 2d from one study demonstrated a greater inhibitory effect than indomethacin.[4] This suggests that the specific substitutions on the heterocyclic ring are critical determinants of activity, a key aspect of the structure-activity relationship (SAR).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a standardized workflow for evaluating the acute anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan induces a localized, reproducible inflammatory response (edema). The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory efficacy of the test compound.[5]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are fasted overnight and divided into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.9% Saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[5]
-
Group III, IV, etc.: Test Compound(s) at various doses (p.o.).
-
-
Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.[5]
-
Drug Administration: The respective compounds (vehicle, standard, or test) are administered orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw of each rat.[5][9]
-
Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][10]
-
Data Analysis:
-
The increase in paw volume is calculated as (Vₜ - V₀).
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100
-
Causality Behind Choices:
-
Why Carrageenan? It is a potent chemical that reliably stimulates the release of key inflammatory mediators.[6]
-
Why a Plethysmometer? It provides a precise and non-invasive method for quantifying the change in paw volume, which is a direct measure of edema.
-
Why 1 Hour Pre-treatment? This timing allows for the oral drug to be absorbed and reach peak plasma concentrations before the inflammatory insult is initiated.[9]
Workflow Visualization
Anticancer Activity: Pyrazole Carbohydrazides in Focus
The search for novel anticancer agents is a paramount goal in drug discovery. Pyrazole derivatives, including those with carbohydrazide moieties, have demonstrated significant potential by targeting various mechanisms of cancer cell proliferation and survival.[11][12]
Mechanism and Rationale
Pyrazole carbohydrazide derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), autophagy, and inhibition of specific kinases involved in cell cycle progression.[12][13] The cytotoxic potential of these compounds is typically evaluated in vitro using cell viability assays, with the MTT assay being a widely adopted, reliable, and straightforward method.[14][15]
Principle of MTT Assay: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[15]
Comparative Performance Data
The following table presents IC₅₀ values (the concentration required to inhibit 50% of cell growth) for various pyrazole carbohydrazide derivatives against different cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Pyrazole Carbohydrazide | Compound 233 | A549 (Lung) | Potent | - | - |
| Pyrazole Carbohydrazide | Compound 60a | MCF-7 (Breast) | 6.20 | Doxorubicin | 33.48 |
| Pyrazole Carbohydrazide | Compound 50h | 786-0 (Renal) | 9.9 (µg/mL) | Doxorubicin | - |
| Pyrazole Carbohydrazide | Indenopyrazole 234 | HCT-116 (Colon) | Potent | - | - |
Data synthesized from multiple sources.[1][11][17]
Field Insights: The data highlight the potent cytotoxic activity of pyrazole carbohydrazide derivatives. Notably, compound 60a was found to be 5.4 times more potent than the standard chemotherapy drug Doxorubicin against the MCF-7 breast cancer cell line.[11] The structure-activity relationship studies reveal that lipophilicity and the nature of substituents on the aryl rings play a crucial role in determining the anticancer efficacy.[18]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the cytotoxic effect of a test compound on a cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are harvested during their exponential growth phase. A cell suspension is prepared, and 100 µL is seeded into each well of a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well).[16][19] Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][20]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, the old medium is aspirated from the wells, and 100 µL of the compound dilutions are added.[16] Include wells for vehicle control (medium with DMSO) and blank (medium only).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[13][20]
-
MTT Addition: After the treatment period, the medium is aspirated. 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well.[16][19] The plate is then incubated for 2-4 hours at 37°C, protected from light.[16]
-
Formazan Solubilization: The MTT-containing medium is carefully removed without disturbing the purple formazan crystals. 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well.[14][16] The plate is placed on an orbital shaker for ~15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[16][19] A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis:
-
The percentage of cell viability is calculated: % Viability = (Abs_treated / Abs_control) * 100
-
The IC₅₀ value is determined by plotting a dose-response curve of % viability versus compound concentration.
-
Workflow Visualization
Antimicrobial Efficacy: A Comparative Look at Pyrazoles, Oxadiazoles, and Triazoles
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds are a rich source of potential candidates. Pyrazole carbohydrazides can serve as precursors for synthesizing other five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, allowing for a direct comparison of scaffolds derived from a common intermediate.[21][22][23]
Mechanism and Rationale
The antimicrobial mechanisms of these heterocycles are varied, often involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The standard method for quantifying the efficacy of a new antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC) .[24][25]
Principle of MIC: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under standardized in vitro conditions.[26] The broth microdilution method is a widely used technique for determining MIC values due to its efficiency and suitability for high-throughput screening.[27]
Comparative Performance Data
This table summarizes MIC values (in µg/mL) for pyrazole carbohydrazides and their derived oxadiazole/triazole analogs against representative bacterial and fungal strains. Lower MIC values denote greater antimicrobial potency.
| Compound Class | Specific Derivative | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungus) |
| Pyrazole | Compound 4 | - | - | - |
| Pyrazole | Compound 3 | - | 0.25 | - |
| Pyrazole-Oxadiazole | Compound 9h, 9i, 9j | - | - | 7.81 |
| Oxadiazole | - | Moderate Activity | Moderate Activity | - |
| Triazole | - | Moderate Activity | Moderate Activity | - |
Data synthesized from multiple sources for illustrative comparison.[8][28][29]
Field Insights: The comparative data suggest that the biological activity is highly dependent on the specific heterocyclic scaffold and its substituents. In one study, a pyrazole derivative (Compound 3 ) showed exceptional activity against E. coli with an MIC of 0.25 µg/mL, outperforming the standard drug Ciprofloxacin.[8] In another, pyrazole-oxadiazole hybrids (9h, 9j ) showed antifungal activity comparable to Fluconazole.[28] This underscores the value of scaffold hopping—transforming a pyrazole carbohydrazide into an oxadiazole or triazole—as a strategy to modulate and potentially enhance antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from established guidelines for determining the MIC of antimicrobial compounds.[26][27]
Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a sterile 96-well U-bottom microtiter plate using a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[27] This creates a concentration gradient across the plate.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[27]
-
Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[27]
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Growth Control: Well with broth and inoculum, but no compound.
-
Sterility Control: Well with broth only, no inoculum.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[27]
-
Reading the MIC: Following incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[27]
Workflow Visualization
Structure-Activity Relationship (SAR) and Future Perspectives
The comparative data reveal that while the core heterocyclic scaffold is important, the biological activity is profoundly influenced by the nature and position of various substituents.
-
For Anti-inflammatory Activity: The presence of specific aryl groups on the pyrazoline ring is critical for high potency.[4][7]
-
For Anticancer Activity: The introduction of groups that increase lipophilicity often enhances cytotoxicity against cancer cells.[18] The carbohydrazide moiety itself can be modified to produce hydrazones, which have shown potent activity as apoptosis inducers.[17]
-
For Antimicrobial Activity: Converting the carbohydrazide into other heterocycles like oxadiazoles or triazoles is a powerful strategy. The choice of substituents on these new rings can fine-tune the activity against specific bacterial or fungal strains.[28]
Conclusion
Pyrazole carbohydrazides stand out as exceptionally versatile scaffolds in drug discovery. They not only exhibit a wide range of intrinsic biological activities but also serve as invaluable starting materials for the synthesis of other potent heterocyclic systems like oxadiazoles and triazoles. This guide demonstrates through comparative data and validated experimental protocols that the pyrazole carbohydrazide framework offers a robust platform for developing novel anti-inflammatory, anticancer, and antimicrobial agents.
The key takeaway for drug development professionals is that strategic modification of the pyrazole carbohydrazide core, guided by rigorous SAR studies and benchmarked against other scaffolds, provides a clear and effective path toward the discovery of new lead compounds with superior therapeutic profiles. Future research should continue to explore novel synthetic transformations of the carbohydrazide group and expand the library of derivatives for screening against a wider array of biological targets.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. srrjournals.com [srrjournals.com]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study | Semantic Scholar [semanticscholar.org]
- 29. jidps.com [jidps.com]
A Comparative Guide to the ADME/Tox Profiling of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Specifically, 5-cyclopropyl-1H-pyrazole-3-carbohydrazide derivatives are a promising class of compounds currently under investigation for various therapeutic applications. However, to translate a promising lead compound into a viable drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount.[2] This guide provides an in-depth comparison of the essential ADME/Tox profiling assays, offering insights into experimental design and data interpretation for researchers in drug development.
Early assessment of ADME/Tox properties is crucial for identifying and mitigating potential liabilities that could lead to late-stage attrition.[3][4] A comprehensive profiling strategy combines in silico, in vitro, and sometimes in vivo methods to build a holistic understanding of a compound's behavior. This guide will focus on the foundational in vitro assays that form the backbone of early ADME/Tox screening.
Section 1: The Initial Step - In Silico ADME/Tox Prediction
Before embarking on resource-intensive experimental assays, in silico models provide a rapid and cost-effective initial assessment of a compound's ADME/Tox properties.[5][6] These computational tools leverage large datasets of known compounds to predict various parameters based on molecular structure.[7]
Key Predicted Properties:
-
Physicochemical Properties: LogP (lipophilicity), LogD (lipophilicity at physiological pH), pKa (acid-base dissociation constant), and aqueous solubility are fundamental predictors of absorption and distribution.
-
Pharmacokinetic Properties: Predictions for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) can guide initial compound selection.[8]
-
Toxicity Endpoints: In silico models can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).[9]
While in silico predictions are invaluable for prioritizing compounds, they are not a substitute for experimental validation.[5] The complexity of biological systems often leads to discrepancies between predicted and observed data. Therefore, the subsequent in vitro assays are essential for confirming and refining these initial predictions.
Section 2: Assessing Absorption Potential - Permeability Assays
For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that evaluates a compound's passive diffusion across an artificial lipid membrane.[10][11][12][13][14] This assay is particularly useful in early discovery for ranking compounds based on their intrinsic permeability.
Experimental Rationale: The assay's simplicity and cost-effectiveness make it ideal for screening large numbers of compounds.[11] By focusing solely on passive transcellular permeation, PAMPA provides a clear measure of a compound's ability to cross biological membranes without the confounding factors of active transport.[14]
PAMPA Experimental Workflow
Detailed Protocol: PAMPA
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution.
-
Coat the Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
Add Compound: Add the test compound solution to the wells of the coated donor plate.
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.[15][16] This model provides a more physiologically relevant assessment of permeability by incorporating both passive diffusion and active transport mechanisms.[15]
Experimental Rationale: The presence of efflux and uptake transporters in Caco-2 cells allows for the identification of compounds that are substrates for these transporters.[15] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated, providing valuable information on a compound's potential for active efflux in vivo.[15]
Caco-2 Permeability Assay Workflow
Detailed Protocol: Caco-2 Permeability Assay [17][18][19]
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
For A-B permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio (ER): Calculate the Papp for both directions. The ER is the ratio of B-A Papp to A-B Papp. An ER > 2 is generally indicative of active efflux.
Comparative Data for this compound Derivatives (Hypothetical)
| Derivative | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| PZD-001 | 15.2 | 12.5 | 13.1 | 1.05 | High |
| PZD-002 | 8.9 | 2.1 | 10.5 | 5.0 | Low (Efflux) |
| PZD-003 | 0.5 | 0.3 | 0.4 | 1.33 | Low |
Interpretation: PZD-001 shows good passive permeability in PAMPA and high A-B permeability in Caco-2 with no significant efflux, suggesting good oral absorption. PZD-002 has moderate passive permeability but is a substrate for an efflux transporter, as indicated by the high efflux ratio, which may limit its oral bioavailability. PZD-003 exhibits poor permeability in both assays, indicating likely poor oral absorption.
Section 3: Distribution Characteristics - Plasma Protein Binding
Once absorbed, a drug's distribution in the body is significantly influenced by its binding to plasma proteins, primarily albumin and α1-acid glycoprotein.[20] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[20][21] Therefore, determining the extent of plasma protein binding (PPB) is a critical component of ADME profiling.[21][22]
Experimental Rationale: Highly protein-bound drugs may have a longer half-life but lower efficacy, as less of the drug is available to interact with its target.[21] Understanding the PPB of a compound is essential for interpreting in vitro potency data and predicting in vivo pharmacokinetic behavior.
The most common method for determining PPB is Rapid Equilibrium Dialysis (RED) .
Rapid Equilibrium Dialysis (RED) Workflow
Detailed Protocol: Rapid Equilibrium Dialysis (RED) [23]
-
Preparation: Spike plasma (human, rat, etc.) with the test compound.
-
Loading the RED Device: Add the spiked plasma to one chamber of the RED device and an equal volume of buffer to the other chamber, which are separated by a semi-permeable membrane.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the percentage of bound drug using the formula:
% Bound = ((Concplasma - Concbuffer) / Concplasma) × 100
Comparative Data for PPB (Hypothetical)
| Derivative | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) | Interpretation |
| PZD-001 | 92.5 | 89.8 | Moderately high binding |
| PZD-002 | 99.8 | 99.7 | Very high binding |
| PZD-003 | 75.3 | 70.1 | Moderate binding |
Interpretation: PZD-002 is very highly bound to plasma proteins, which could limit its therapeutic effect and necessitate higher dosing. PZD-001 shows moderately high binding, which is common for many drugs. PZD-003 has more moderate binding, suggesting a larger free fraction available for pharmacological activity.
Section 4: Metabolic Fate - Metabolic Stability Assays
The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[24][25] Poor metabolic stability can lead to rapid clearance and low oral bioavailability.
Experimental Rationale: Assessing metabolic stability in vitro using liver microsomes or hepatocytes helps predict in vivo clearance and potential drug-drug interactions.[25] This information is crucial for optimizing the chemical structure to improve metabolic stability.
Metabolic Stability Assay Workflow
Detailed Protocol: Metabolic Stability in Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and buffer.
-
Initiate Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Quantification: Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Comparative Data for Metabolic Stability (Hypothetical)
| Derivative | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) | Predicted In Vivo Clearance |
| PZD-001 | > 60 | > 60 | Low |
| PZD-002 | 15 | 12 | High |
| PZD-003 | 45 | 50 | Low to Moderate |
Interpretation: PZD-001 is metabolically stable, suggesting it will have low clearance and a longer half-life in vivo. PZD-002 is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action. PZD-003 shows moderate stability.
Section 5: Early Toxicity Assessment
Early identification of potential toxicity is critical to avoid costly failures in later stages of drug development. Key in vitro toxicity assays include cytotoxicity and hERG channel inhibition.
Cytotoxicity Assays
Cytotoxicity assays measure the ability of a compound to kill cells. A common and straightforward assay is the MTT or MTS assay, which measures cell viability.
Experimental Rationale: While the desired therapeutic effect may involve killing certain cells (e.g., in cancer), general cytotoxicity against healthy cell lines is an indicator of potential off-target toxicity.[26][27][28]
Comparative Data for Cytotoxicity (Hypothetical)
| Derivative | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Interpretation |
| PZD-001 | > 100 | > 100 | Not cytotoxic |
| PZD-002 | 5.2 | 8.1 | Cytotoxic |
| PZD-003 | 78.5 | 95.2 | Low cytotoxicity |
Interpretation: PZD-001 shows no significant cytotoxicity at high concentrations. PZD-002 is cytotoxic, which would be a major concern unless it is an intended anticancer agent. PZD-003 exhibits low cytotoxicity.
hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in cardiac repolarization.[29][30] Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[30] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical safety screen.
Experimental Rationale: Early identification of hERG liability allows for structural modifications to mitigate this risk.[31] The most definitive method is the patch-clamp assay, although higher-throughput screening methods are also available.
Comparative Data for hERG Inhibition (Hypothetical)
| Derivative | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / Target IC₅₀) | Risk of Cardiotoxicity |
| PZD-001 | > 30 | > 100 | Low |
| PZD-002 | 0.5 | 2 | High |
| PZD-003 | 15 | 50 | Moderate |
Interpretation: A therapeutic index (the ratio of hERG IC₅₀ to the target potency) of >30-100 is generally considered desirable. PZD-001 has a low risk of cardiotoxicity. PZD-002 has a high risk due to potent hERG inhibition. PZD-003 has a moderate risk that would need to be carefully considered.
Conclusion
The ADME/Tox profiling of this compound derivatives is a multi-faceted process that requires a strategic and integrated approach. By combining in silico predictions with a carefully selected panel of in vitro assays, researchers can efficiently identify compounds with the most promising drug-like properties. This comparative guide provides the foundational knowledge and experimental frameworks to enable informed decision-making in the early stages of drug discovery, ultimately increasing the probability of successfully advancing a safe and effective therapeutic agent to the clinic.
References
- 1. ijrpr.com [ijrpr.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro ADME Assays [conceptlifesciences.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of ADME and toxicity profiles of the drug candidates [openaccess.marmara.edu.tr]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 14. PAMPA | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. criver.com [criver.com]
- 25. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 26. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 31. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
Confirming Target Engagement of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended intracellular target is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for confirming the target engagement of novel compounds within a cellular context. Here, we focus on 5-cyclopropyl-1H-pyrazole-3-carbohydrazide , a compound representative of the pyrazole scaffold known to produce a variety of biological activities.[1][2]
While the definitive target of this compound is still under investigation, the pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[3] Notably, pyrazole-based molecules have been successfully developed as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers.[4][5] Therefore, for the purpose of this technical guide, we will use CDK8 as a plausible and illustrative target to provide a concrete framework for comparing state-of-the-art target engagement assays.
This guide will dissect the principles, advantages, and limitations of several key techniques: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and the NanoBRET™ Target Engagement Assay. We will also touch upon advanced proteomic approaches, including photo-affinity labeling. Each section will provide not only the "how" but, more importantly, the "why," grounding every experimental choice in established scientific principles.
The Central Challenge: Moving Beyond Biochemical Potency
A compound's potency in a biochemical assay, while a critical early indicator, does not guarantee efficacy in a living cell. Cell membranes, intracellular trafficking, and competition with endogenous ligands all present hurdles that a compound must overcome to reach and bind its target. Therefore, direct measurement of target engagement in a cellular milieu is an indispensable step in validating a compound's mechanism of action and guiding its development.[6]
Comparative Overview of Target Engagement Methodologies
Choosing the optimal assay for confirming target engagement depends on a multitude of factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. A multi-pronged approach, leveraging the orthogonal strengths of different techniques, often provides the most robust and compelling evidence of target engagement.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7] | Not all ligand-protein interactions result in a significant thermal shift; can be lower throughput.[7] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require protein modification, can be used with complex cell lysates.[8] | Requires careful optimization of protease conditions; may not be suitable for all targets. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells.[5] | Requires genetic modification of the target protein, which may introduce artifacts.[7] |
| Photo-affinity Labeling | A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation. | Provides direct evidence of binding and can identify the binding site.[9] | Requires chemical modification of the compound, which may alter its properties.[9] |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Engagement
CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization.[1] When a protein is heated, it denatures and aggregates. The binding of a small molecule can stabilize the protein's structure, increasing its melting temperature (Tm). This thermal shift is a direct indicator of target engagement.
The stability of a protein is intrinsically linked to its folded state. Ligand binding to a specific pocket often introduces additional favorable interactions, increasing the overall thermodynamic stability of the protein-ligand complex compared to the unbound protein. This increased stability manifests as a higher energy requirement (in this case, heat) to induce unfolding and aggregation.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment:
-
Seed a human cell line endogenously expressing CDK8 (e.g., HCT116) in 10 cm dishes and grow to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[1]
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[1]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble CDK8 by Western blotting using a specific anti-CDK8 antibody.
-
A successful CETSA experiment will show a shift in the melting curve of CDK8 to a higher temperature in the presence of this compound compared to the vehicle control. This can be visualized by plotting the normalized band intensity against the temperature.
Table 1: Representative CETSA Data for CDK8 Engagement
| Temperature (°C) | Vehicle (Normalized Intensity) | 10 µM Compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.40 | 0.80 |
| 58 | 0.20 | 0.60 |
| 61 | 0.05 | 0.35 |
| 64 | 0.01 | 0.15 |
| 67 | 0.00 | 0.05 |
| 70 | 0.00 | 0.01 |
Drug Affinity Responsive Target Stability (DARTS): A Protease-Based Approach
DARTS is another label-free method that relies on the principle of ligand-induced protein stabilization.[8] Instead of heat, DARTS uses proteases to challenge the stability of the target protein. Binding of a small molecule can shield protease cleavage sites, making the protein more resistant to digestion.
The binding of a ligand often induces conformational changes in the target protein, which can render previously exposed protease cleavage sites inaccessible. This protection from proteolysis is a direct consequence of the physical interaction between the compound and its target.
Caption: General workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
-
Cell Lysate Preparation and Treatment:
-
Lyse cells expressing CDK8 in a non-denaturing lysis buffer.
-
Incubate the cell lysate with varying concentrations of this compound or vehicle for 1 hour on ice.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to the lysates. The optimal protease concentration and digestion time need to be empirically determined.[4]
-
Incubate at room temperature for a set time (e.g., 10-30 minutes).
-
-
Stopping the Reaction:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
In a successful DARTS experiment, the band corresponding to CDK8 will be more intense in the compound-treated lanes compared to the vehicle-treated lanes, indicating protection from proteolytic degradation.
Table 2: Representative DARTS Data for CDK8 Engagement
| Compound Concentration (µM) | Normalized CDK8 Band Intensity |
| 0 (Vehicle) | 0.25 |
| 0.1 | 0.30 |
| 1 | 0.55 |
| 10 | 0.85 |
| 100 | 0.95 |
NanoBRET™ Target Engagement Assay: A Live-Cell, Real-Time Method
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to its target in live cells in real-time.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
BRET is a non-radiative energy transfer process that occurs when the donor and acceptor molecules are in close proximity (typically <10 nm). The binding of the fluorescent tracer to the NanoLuc®-tagged target brings the donor and acceptor close enough for energy transfer to occur. A competing compound displaces the tracer, increasing the distance between the donor and acceptor and thus reducing the BRET signal. The magnitude of this reduction is proportional to the occupancy of the target by the test compound.
Caption: General workflow of the NanoBRET™ Target Engagement Assay.
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with a vector encoding a CDK8-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96- or 384-well white-bottom plate.[10]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the test compound and a specific NanoBRET™ tracer for CDK8 to the cells and incubate for a defined period (e.g., 2 hours).[10]
-
-
Signal Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) emission simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.
-
A dose-dependent decrease in the NanoBRET™ ratio indicates that the test compound is engaging with the CDK8 target in live cells.
Table 3: Representative NanoBRET™ Data for CDK8 Engagement
| Compound Concentration (log M) | Normalized BRET Ratio |
| -10 | 1.00 |
| -9.5 | 0.98 |
| -9.0 | 0.95 |
| -8.5 | 0.85 |
| -8.0 | 0.60 |
| -7.5 | 0.30 |
| -7.0 | 0.10 |
| -6.5 | 0.05 |
| -6.0 | 0.02 |
Advanced Proteomic Approaches: Photo-affinity Labeling
For an even more direct and unequivocal demonstration of target binding, photo-affinity labeling can be employed. This technique involves modifying the compound of interest with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[9] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to any nearby amino acid residues, thus permanently labeling the target protein.
This method not only confirms direct binding but can also be used in conjunction with mass spectrometry to identify the specific binding site on the target protein. However, the synthesis of the photo-affinity probe can be challenging, and it is crucial to verify that the modifications do not significantly alter the compound's binding affinity or cellular permeability.
CDK8 Signaling Pathway
CDK8 is a component of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[11] CDK8 can phosphorylate various substrates, including transcription factors like STAT1, to modulate their activity.[8] Inhibition of CDK8 can therefore have profound effects on the expression of genes involved in cell proliferation, differentiation, and survival.
Caption: Simplified CDK8 signaling pathway and the point of intervention for an inhibitor.
Conclusion
Confirming that a compound engages its intended target within the complex and dynamic environment of a living cell is a critical and non-trivial step in drug discovery. This guide has provided a comparative overview of three powerful and widely used techniques: CETSA®, DARTS, and NanoBRET™. Each method offers a unique set of advantages and is based on distinct biophysical principles.
-
CETSA® provides a label-free assessment of target engagement in a physiologically relevant context.
-
DARTS offers a complementary label-free approach that is particularly useful when thermal stabilization is not observed.
-
NanoBRET™ enables high-throughput, real-time, and quantitative measurements of target engagement in live cells.
By carefully selecting and applying these methodologies, researchers can build a robust and compelling case for the mechanism of action of their compounds, thereby accelerating the journey from a promising hit to a potential therapeutic. The use of a multi-faceted approach, combining orthogonal techniques, will always provide the highest level of confidence in the obtained results.
References
- 1. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 2. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carnabio.com [carnabio.com]
- 11. Gene - CDK8 [maayanlab.cloud]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
For professionals in the fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemical entities demand a rigorous, science-led approach. This guide provides a detailed protocol for the safe disposal of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established regulatory frameworks to ensure a conservative, safety-first approach.
Hazard Profile and Risk Assessment
Understanding the chemical's inherent risks is the foundation of safe handling and disposal. The structure of this compound incorporates a pyrazole ring, a cyclopropyl group, and a carbohydrazide functional group. Each of these components contributes to its potential hazard profile.
-
Pyrazole Derivatives: Compounds containing a pyrazole moiety can exhibit a range of biological activities and, consequently, toxicological properties. Some pyrazole derivatives are known to be irritants.[1][2]
-
Hydrazide and Carbohydrazide Functionality: The carbohydrazide group is a derivative of hydrazine. Hydrazine and its derivatives are well-documented as being potentially toxic, corrosive, and in some cases, carcinogenic.[3][4][5] Therefore, it is prudent to handle this compound with the precautions typically afforded to hydrazide compounds.
Based on this structural analysis, the compound should be treated as a hazardous substance. The primary risks include:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[3][4]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][6]
-
Environmental Hazard: As with many synthetic organic molecules, improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[6][7][8] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[6][7][8] | Prevents dermal absorption and skin irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] | Minimizes inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol is designed to comply with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and to align with the safety standards of the Occupational Safety and Health Administration (OSHA).[9][10][11][12]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent unintended chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a dedicated, properly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatibilities with other chemicals, such as strong oxidizing agents, can lead to dangerous reactions.[4][13]
-
Container Integrity: Use a container that is chemically compatible with the waste, in good condition, and has a secure, tight-fitting lid.
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Contents Declaration: Clearly write the full chemical name, "this compound," and list any other components of the waste mixture with their approximate concentrations.
-
Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, under the control of the laboratory personnel, and away from general laboratory traffic.
Step 3: Disposal Pathway Determination
The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal vendor.
-
Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and relationships with certified disposal facilities.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain. This can lead to the contamination of waterways and may violate local and federal regulations.
-
DO NOT dispose of this chemical in the regular trash. This is illegal and poses a risk to custodial staff and the environment.
-
Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department immediately.
-
Prevent others from entering the area.
-
Allow only trained emergency responders to handle the cleanup.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of its use in a laboratory setting. By treating this compound with the caution afforded to hazardous materials, adhering to a strict disposal protocol, and maintaining open communication with your institution's EHS department, you contribute to a culture of safety and environmental stewardship. This guide provides a robust framework for these essential practices, empowering you to conduct your research with confidence and integrity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. nrc.gov [nrc.gov]
Personal protective equipment for handling 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
Definitive Guide to Safe Handling of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols outlined below are synthesized from best practices in chemical handling and data from structurally related compounds, designed to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
-
Pyrazole Derivatives : Compounds containing a pyrazole ring are known to cause skin and eye irritation.[1][2][3] In some cases, they may also lead to respiratory irritation.[3]
-
Carbohydrazide and its Analogues : Carbohydrazide is recognized as a hazardous substance.[4][5][6] It can be toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[6] Some hydrazine derivatives are considered potential carcinogens and can be corrosive.[7]
Based on this analysis, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][8] | To protect against splashes and potential vapors, which can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] | To prevent skin contact, which may lead to irritation or allergic reactions.[1][5][6] |
| Body Protection | Fire/flame-resistant lab coat and full-length pants.[7] | To protect the skin from accidental spills and splashes. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[7] | To protect the feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood.[5][7] | To prevent the inhalation of dust or aerosols, which could cause respiratory tract irritation.[6] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name and any known hazard warnings.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]
Handling and Experimentation
The following workflow is designed to mitigate risks during the handling and use of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
-
Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Collection : Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, into a clearly labeled, sealed, and compatible waste container.[4]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name and any known hazards.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain or in regular trash.[4]
By adhering to these protocols, you contribute to a culture of safety and scientific excellence in your laboratory. This guide serves as a foundational document for the responsible handling of this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. redox.com [redox.com]
- 6. gas-sensing.com [gas-sensing.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
